molecular formula C8H6N4 B008952 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile CAS No. 107932-97-8

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

Katalognummer: B008952
CAS-Nummer: 107932-97-8
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: NFQTXNZDURSTFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile is a nitrogen-containing heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. The compound features an imidazopyridine core, a privileged scaffold in drug discovery, linked to a reactive acetonitrile group. This molecular architecture makes it a versatile intermediate for constructing more complex molecules, particularly through functional group transformations of the nitrile moiety or further annulation reactions . The imidazo[4,5-b]pyridine scaffold is of significant research interest due to its prevalence in compounds with a wide range of biological activities. While the specific mechanism of action for this base compound is not defined, its structural analogues have been extensively investigated and shown to possess various pharmacological properties, underscoring the value of this core structure in the development of new therapeutic agents . This product is intended for research purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for diagnostic use. Researchers should handle this chemical with appropriate safety precautions, and it should not be used for personal consumption.

Eigenschaften

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-3-7-11-6-2-1-5-10-8(6)12-7/h1-2,5H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQTXNZDURSTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148330
Record name 2-Cyanomethylimidazo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107932-97-8
Record name 2-Cyanomethylimidazo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107932978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyanomethylimidazo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Imidazo[4,5-b]pyridine-2-acetonitrile Scaffold: A Technical Guide to Anti-Inflammatory Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological utility of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile (CAS: 107932-97-8), a privileged heterocyclic scaffold in drug discovery. Structurally analogous to purine bases (adenine/guanine), this core serves as a potent ATP-competitive template for kinase inhibition, specifically targeting the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway.

By inhibiting p38 MAPK, derivatives of this scaffold block the biosynthesis of key pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6), offering therapeutic potential for rheumatoid arthritis, inflammatory bowel disease (IBD), and cytokine storm syndromes. This guide provides actionable protocols for the synthesis, derivatization, and biological validation of this scaffold.

Part 1: Chemical Identity & Structural Logic

The "Privileged Scaffold" Concept

The imidazo[4,5-b]pyridine core is a "privileged structure" because its geometry and hydrogen-bonding capabilities mimic the purine ring of ATP. This allows it to anchor into the ATP-binding pocket of various kinases.

  • Core: Imidazo[4,5-b]pyridine (Purine isostere).

  • Handle: The 2-acetonitrile group (-CH₂-CN) provides an "active methylene" site. This is the diversity-generating point , allowing for rapid library expansion via Knoevenagel condensations or alkylations.

Physicochemical Profile
PropertyValue (Approx.)Implication
Molecular Weight 158.16 g/mol Fragment-like; ideal for Lead Optimization.
LogP ~0.6 - 1.2High water solubility; good starting point for oral bioavailability.
H-Bond Donors 1 (NH)Key interaction with the kinase "hinge" region (e.g., Met109 in p38).
H-Bond Acceptors 3 (N)Interacts with Lys/Asp residues in the catalytic cleft.
pKa (Active CH₂) ~14 (in DMSO)Sufficiently acidic for base-catalyzed condensation without harsh conditions.

Part 2: Mechanistic Pharmacology

Primary Mechanism: p38 MAPK Inhibition

The p38 MAPK pathway is the cellular "master switch" for inflammation. When immune cells (macrophages/monocytes) detect stress signals (e.g., LPS), p38 is phosphorylated, triggering a cascade that activates transcription factors like NF-κB and AP-1 .

Mechanism of Action (MOA):

  • Entry: The imidazo[4,5-b]pyridine inhibitor enters the ATP-binding pocket of p38 MAPK.

  • Anchoring: The pyridine nitrogen and imidazole NH form hydrogen bonds with the "hinge region" of the kinase (specifically residues Met109 and Gly110).

  • Blockade: This prevents ATP binding, inhibiting the phosphorylation of downstream substrates (MAPKAPK2).

  • Outcome: Translational arrest of TNF-α and IL-1β mRNA.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of the scaffold within the inflammatory cascade.

G Stimulus Pro-Inflammatory Stimulus (LPS / UV / Cytokines) Receptor TLR4 / IL-1R Stimulus->Receptor MAP3K MAP3K (TAK1/ASK1) Receptor->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 TFs Transcription Factors (AP-1 / ATF2) p38->TFs Inhibitor Imidazo[4,5-b]pyridine Scaffold Inhibitor->p38 ATP Competition Cytokines TNF-α, IL-1β, IL-6 (Inflammation) MK2->Cytokines mRNA Stabilization TFs->Cytokines Transcription

Caption: Figure 1. The p38 MAPK signaling cascade showing the specific intervention point of the imidazo[4,5-b]pyridine scaffold (Blue Hexagon) blocking ATP binding and downstream cytokine production.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile. Scale: 10 mmol.

Reagents:

  • 2,3-Diaminopyridine (1.09 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Solvent: o-Dichlorobenzene (or Diphenyl ether for higher temp)

  • Catalyst: None (Thermal condensation)

Procedure:

  • Setup: Charge a 50 mL round-bottom flask with 2,3-diaminopyridine and ethyl cyanoacetate. Add 10 mL of o-dichlorobenzene.

  • Reflux: Heat the mixture to reflux (approx. 180°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Cooling: Allow the reaction to cool to room temperature. The product often precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with cold hexane or diethyl ether to remove the high-boiling solvent.

  • Purification: Recrystallize from ethanol/water or DMF/water.

  • Yield: Expected yield 60–75%.

  • Characterization:

    • 1H NMR (DMSO-d6): δ 13.5 (br s, 1H, NH), 8.3 (d, 1H), 8.0 (d, 1H), 7.2 (dd, 1H), 4.4 (s, 2H, CH₂).

    • IR: Sharp nitrile peak at ~2250 cm⁻¹.

Protocol B: Library Generation (Knoevenagel Condensation)

Objective: Generate a library of 2-(1-cyano-2-arylvinyl)imidazo[4,5-b]pyridines to screen for enhanced potency.

Reagents:

  • Scaffold (from Protocol A)

  • Various Aromatic Aldehydes (e.g., 4-fluorobenzaldehyde, 3-methoxybenzaldehyde)

  • Base: Piperidine (catalytic)

  • Solvent: Ethanol[1]

Procedure:

  • Dissolve the scaffold (1 mmol) and the aromatic aldehyde (1 mmol) in Ethanol (5 mL).

  • Add 2–3 drops of piperidine.

  • Reflux for 2–4 hours. The product usually precipitates as a colored solid (yellow/orange) due to extended conjugation.

  • Filter and wash with cold ethanol.

  • Rationale: This creates an acrylo-nitrile linker, which is a known Michael acceptor, potentially allowing for covalent modification of cysteine residues in the target protein (covalent inhibition strategy).

Protocol C: In Vitro p38 MAPK Inhibition Assay

Method: FRET-based Kinase Binding Assay (e.g., LanthaScreen).

  • Preparation: Prepare 3x serial dilutions of the test compounds in DMSO.

  • Incubation: Mix p38 MAPK enzyme (5 nM), Alexa Fluor® labeled tracer (ATP mimetic), and Europium-labeled anti-tag antibody.

  • Addition: Add test compounds to the mixture in a 384-well plate.

  • Equilibrium: Incubate for 60 minutes at Room Temperature.

  • Read: Measure FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).

  • Data Analysis: Calculate IC50 by plotting the Emission Ratio against log[Compound].

    • Validation: Reference compound SB-203580 should give an IC50 ~50-100 nM.

Protocol D: Cellular Anti-Inflammatory Assay (PBMC)

Objective: Confirm that kinase inhibition translates to reduced cytokine release in human cells.

  • Cell Source: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density centrifugation.

  • Seeding: Plate PBMCs (10^5 cells/well) in RPMI-1640 medium.

  • Pre-treatment: Treat cells with test compounds (0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) (100 ng/mL) to induce inflammation.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Quantification: Harvest supernatant. Measure TNF-α and IL-6 levels using ELISA.

  • Success Criteria: >50% reduction in TNF-α levels at 1 µM concentration without significant cytotoxicity (verify cell viability via MTT/CCK-8 assay).

Part 4: Synthesis & Screening Workflow Diagram

Workflow cluster_chem Chemistry Phase cluster_bio Biological Phase Step1 Core Synthesis (Diaminopyridine + Ethyl Cyanoacetate) Step2 Derivatization (Knoevenagel Condensation) Step1->Step2 Lib Compound Library (Acrylonitriles) Step2->Lib Assay1 Enzymatic Assay (p38 MAPK IC50) Lib->Assay1 Assay2 Cellular Assay (PBMC / TNF-α) Assay1->Assay2 Hit Selection (<1 µM) Tox Cytotoxicity (MTT Assay) Assay2->Tox Lead Lead Candidate Tox->Lead Safe & Potent

Caption: Figure 2. Integrated workflow for transforming the imidazo[4,5-b]pyridine scaffold into a validated anti-inflammatory lead candidate.

Part 5: Structure-Activity Relationship (SAR) Insights

Based on literature analysis of this scaffold, the following SAR trends are critical for optimization:

PositionModificationEffect on Activity
N-1 / N-3 Alkylation (Methyl/Ethyl)Generally decreases activity. The free NH is often required for H-bonding to the kinase hinge.
C-2 (Acetonitrile) Condensation with Aryl AldehydesIncreases potency. The resulting double bond restricts conformation, and the aryl group fills the hydrophobic pocket of the kinase.
C-6 (Pyridine ring) Halogenation (Br/Cl)Can improve metabolic stability and fill small hydrophobic sub-pockets.
Aryl Ring Substituents 4-F, 3-OMe, 3,4-di-ClElectron-withdrawing groups often enhance potency; bulky groups at the ortho position may cause steric clash.

References

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. (2019). Link

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules (MDPI). (2018). Link

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B. (2015). Link

  • Synthesis and some reactions of 2-cyanomethylimidazo[4,5-b]pyridine. Pharmazie. (1998). Link

  • p38 MAPK inhibitors: A patent review (2014-2021). Expert Opinion on Therapeutic Patents. (2022). Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry. As a key scaffold in the development of kinase inhibitors and other therapeutic agents, a comprehensive understanding of its structural features is paramount. This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous identification and characterization of this molecule. We will explore the causality behind spectral features, provide validated experimental protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Privileged Scaffold

The imidazo[4,5-b]pyridine core is a "privileged scaffold" in drug discovery, structurally analogous to endogenous purines, which allows it to effectively interact with a wide range of biological targets.[1] The title compound, 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile, leverages this core, adding a reactive acetonitrile moiety that contributes to its utility as a synthetic precursor and its specific biological activities. Its derivatives have shown promise as potent kinase inhibitors, making the parent compound a crucial starting point for the development of novel therapeutics.[2]

Accurate and thorough characterization is the bedrock of chemical research and drug development. The techniques discussed herein—NMR, IR, and MS—provide orthogonal and complementary information, allowing for a complete and confident structural assignment. This guide serves to not only present the known spectral data for this compound but also to explain why the spectra appear as they do, empowering researchers to interpret data with a higher degree of confidence.

Molecular Structure and Spectroscopic Overview

To effectively interpret the spectroscopic data, one must first understand the molecule's structure, including its tautomeric forms. The compound exists predominantly in the 3H-imidazo[4,5-b]pyridine form, which influences the electronic environment of each atom.

Caption: Molecular structure of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile with atom numbering for spectroscopic assignment.

fragmentation_pathway parent [M+H]⁺ m/z = 159.07 frag1 [M+H - HCN]⁺ m/z = 132.06 parent->frag1 - HCN (27 Da) frag2 Further Fragments frag1->frag2 - HCN (27 Da)

Data Summary: Mass Spectrometry (Predicted)
m/z (Predicted) Ion Identity Notes
159.07[M+H]⁺Protonated molecular ion; should be the base peak in the full scan.
181.05[M+Na]⁺Sodium adduct; commonly observed with ESI.
132.06[M+H - HCN]⁺Primary fragment from loss of hydrogen cyanide.
Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte. [3] * Create a stock solution of ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute this stock solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation. The final concentration should be in the low µg/mL range.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Infusion Analysis: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan (MS1): Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Typical mass range: m/z 50-500.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 159.1) as the precursor ion.

    • Apply collision-induced dissociation (CID) energy to induce fragmentation. Vary the collision energy (e.g., 10-40 eV) to observe both low-energy and high-energy fragments.

    • Acquire the resulting product ion spectrum.

Conclusion

The structural confirmation of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle.

  • IR spectroscopy rapidly confirms the presence of key N-H (~3410 cm⁻¹) and C≡N (~2252 cm⁻¹) functional groups.

  • Mass spectrometry definitively establishes the molecular weight with the [M+H]⁺ ion at m/z 159.07 and provides structural clues through predictable fragmentation patterns, such as the loss of HCN.

  • NMR spectroscopy provides the complete carbon-hydrogen framework, with characteristic signals for the methylene protons (~4.42 ppm) and the highly deshielded N-H proton (~13.18 ppm) serving as definitive markers for this molecule.

By following the detailed protocols and understanding the interpretive logic outlined in this guide, researchers can confidently identify and characterize 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile, ensuring the integrity and validity of their scientific endeavors.

References

  • Smolecule. (n.d.). 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile.
  • Patel, H., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • Stanonik, B., et al. (2002). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 67(1), 237-240. Available at: [Link]

  • Boyer, G., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(5), 908-922. Available at: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(21), 2785-2815. Available at: [Link]

  • Škof, M., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 29(3), 679. Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 48(6), 637-653. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell Website. Available at: [Link]

  • University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from University of Regensburg Website. Available at: [Link]

  • Lützen, A. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 28-48. Available at: [Link]

  • Ledingham, S. J., et al. (2004). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 37(19), 3845. Available at: [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from FULIR Institutional Repository. Available at: [Link]

  • Li, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Central Science, 8(8), 1143-1150. Available at: [Link]

  • Czech, K., & Jesionek, W. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599. Available at: [Link]

  • ResearchGate. (2016). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from ResearchGate. Available at: [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. Available at: [Link]

  • NPTEL. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Retrieved from MDPI Website. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from University of Oxford, Department of Chemistry Website. Available at: [Link]

  • Besson, T., et al. (2016). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Mini-Reviews in Medicinal Chemistry, 16(1), 4-21. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh Website. Available at: [Link]

  • ResearchGate. (2014). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Kinase Inhibition Assays Using 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinase Inhibition in Drug Discovery

Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1] This process governs a multitude of cellular activities, including growth, differentiation, metabolism, and apoptosis.[2] Consequently, dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinases prime targets for therapeutic intervention.[1] The development of small molecule inhibitors that can modulate the activity of specific kinases is a cornerstone of modern drug discovery.

The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[3] Notably, this heterocyclic system is a recognized pharmacophore for the development of potent kinase inhibitors.[3] The compound 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile belongs to this promising class of molecules. Research has indicated that derivatives of the imidazo[4,5-b]pyridine core can function as potent inhibitors of key signaling kinases, such as Akt, a serine/threonine kinase central to cell survival and proliferation pathways.[4][5]

These application notes provide a comprehensive, step-by-step protocol for determining the inhibitory activity of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile against a representative serine/threonine kinase, Akt1. The protocol is based on the robust and highly sensitive ADP-Glo™ Kinase Assay, a luminescent platform that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7][8] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the kinase inhibitory potential of this and related compounds.

Scientific Rationale: Why Target Akt1?

Akt1, also known as Protein Kinase B alpha (PKBα), is a key node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in various human cancers.[7][9] This pathway is stimulated by growth factors and hormones, leading to the activation of Akt1, which in turn phosphorylates a multitude of downstream substrates to promote cell survival, proliferation, and resistance to apoptosis.[9] Given its central role in oncogenesis, the development of potent and selective Akt1 inhibitors is a major focus of cancer drug discovery. The structural similarity of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile to known Akt inhibitors makes Akt1 an excellent and highly relevant target for this assay protocol.

Diagram: The PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt1 Akt1 PIP3->Akt1 recruits PDK1->Akt1 phosphorylates (Thr308) Downstream Downstream Effectors Akt1->Downstream phosphorylates mTORC2 mTORC2 mTORC2->Akt1 phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-(3H-Imidazo[4,5-b]pyridin -2-yl)acetonitrile Inhibitor->Akt1 inhibits

Caption: Simplified PI3K/Akt1 signaling pathway and the inhibitory action of the compound.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[6][8] The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of the kinase (Akt1), a substrate, ATP, and the test inhibitor. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[10]

In the presence of an effective inhibitor like 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile, the activity of Akt1 is reduced, leading to lower ADP production and a decrease in the luminescent signal.

Diagram: ADP-Glo™ Kinase Assay Workflow

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Akt1 Akt1 Kinase Reaction Kinase Reaction (ADP is produced) Akt1->Reaction Substrate Substrate (GSK-3 peptide) Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Inhibitor Inhibitor->Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Reaction->Add_ADP_Glo Incubate Deplete_ATP Remaining ATP is depleted Add_ADP_Glo->Deplete_ATP Add_Detection Add Kinase Detection Reagent Deplete_ATP->Add_Detection Incubate ADP_to_ATP ADP is converted to ATP Add_Detection->ADP_to_ATP Light Luminescent Signal ADP_to_ATP->Light Luciferase Luciferase/ Luciferin Luciferase->Light Measure Luminescence Measure Luminescence Light->Measure Luminescence

Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.

Detailed Protocol: Akt1 Inhibition Assay

This protocol is designed for a 384-well plate format, but can be adapted for 96-well plates by adjusting volumes accordingly.[11]

I. Materials and Reagents
ReagentSupplier (Example)Catalog Number (Example)
Recombinant Human Akt1PromegaV1911
ADP-Glo™ Kinase AssayPromegaV9101
Akt (PKB) SubstratePromegaIncluded in V1911
ATP, 10mM SolutionPromegaIncluded in V9101
2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrileCommercial SupplierN/A
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeSigma-AldrichD8418
Kinase Buffer (e.g., 25mM MOPS, pH 7.2, 12.5mM β-glycerol-phosphate, 25mM MgCl₂, 5mM EGTA, 2mM EDTA, 0.25mM DTT)Prepare in-house or use buffer from kitN/A
384-well low-volume, white, flat-bottom platesCorning3573
Multichannel pipettes------
Plate reader with luminescence detection capabilities------
II. Preparation of Reagents
  • Test Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC₅₀ determination (e.g., from 10 mM down to 10 nM). It is crucial to maintain a consistent DMSO concentration across all wells in the final assay to avoid solvent effects.

  • Enzyme and Substrate Preparation:

    • Thaw the recombinant Akt1 kinase and Akt substrate on ice.

    • Prepare a working solution of Akt1 in kinase buffer at the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration, but a starting point of 25-50 ng/well is recommended.

    • Prepare a working solution of the Akt substrate in kinase buffer. A typical concentration is 0.2 mg/mL.

  • ATP Solution:

    • Thaw the 10 mM ATP stock solution.

    • Dilute the ATP to the desired final concentration in kinase buffer. The optimal ATP concentration is typically at or near the Kₘ for the specific kinase. For Akt1, a concentration of 25-50 µM is a good starting point.

III. Assay Procedure
  • Compound Plating:

    • Add 1 µL of the serially diluted 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile solutions to the wells of the 384-well plate.

    • For positive control wells (no inhibition), add 1 µL of DMSO.

    • For negative control wells (no kinase activity), add 1 µL of DMSO.

  • Kinase and Substrate Addition:

    • Prepare a master mix of Akt1 kinase and substrate in kinase buffer.

    • Add 4 µL of the kinase/substrate master mix to each well, except for the negative control wells.

    • To the negative control wells, add 4 µL of a mix containing only the substrate in kinase buffer.

    • Mix the plate gently and incubate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.

    • Mix the plate gently and incubate for 60 minutes at 30°C.

  • Termination of Kinase Reaction and ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to all wells.

    • Mix the plate and incubate for 40 minutes at room temperature.[6]

  • ADP Detection and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to all wells.

    • Mix the plate and incubate for 30-60 minutes at room temperature.[6]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate reader.

IV. Data Analysis
  • Calculate Percent Inhibition:

    • The raw luminescence units (RLU) are proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula:

  • Determine IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Z'-factor > 0.5A low Z'-factor (<0.5) indicates high variability. Check pipetting accuracy, reagent stability, and plate reader settings.
Signal-to-Background Ratio > 10A low ratio may indicate low enzyme activity or high background. Optimize enzyme and substrate concentrations.
IC₅₀ Curve Sigmoidal dose-response curveA flat or irregular curve may indicate compound insolubility, interference with the assay signal, or lack of inhibitory activity.

Compound Solubility: Imidazopyridine derivatives can have limited aqueous solubility.[12][13] It is crucial to ensure that the final DMSO concentration in the assay is kept low (typically ≤1%) to prevent compound precipitation. If solubility issues are suspected, inspect the wells for precipitates and consider using alternative solubilizing agents, though their compatibility with the assay must be verified.

Conclusion and Future Directions

This application note provides a robust and detailed protocol for assessing the inhibitory potential of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile against Akt1 kinase using the ADP-Glo™ assay. The successful implementation of this protocol will enable researchers to quantify the potency of this compound and guide further structure-activity relationship (SAR) studies.

Future work could involve expanding the kinase panel to determine the selectivity profile of the compound. Additionally, cell-based assays can be employed to confirm the on-target activity of the compound in a more physiologically relevant context and to assess its effects on downstream signaling events.

References

  • BPS Bioscience. (n.d.). Chemi-Verse™ AKT1 Kinase Assay Kit. Retrieved from [Link]

  • Yu, B., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(15), 7069-7083.
  • Addie, M., et al. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry, 55(13), 6043-6056.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Bolduc, D. M., et al. (2013). Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis. eLife, 2, e00485.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). AKT1 Assay Kit. Retrieved from [Link]

  • Hussain, R., et al. (2024). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 14(21), 14949-14958.
  • Chuckowree, I. S., et al. (2012). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Journal of Medicinal Chemistry, 55(17), 7736-7746.
  • BPS Bioscience. (n.d.). Chemi-Verse™ AKT1 Kinase Assay Kit. Retrieved from [Link]

  • Li, J., et al. (2009). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies, 7(1), 64-73.
  • Revvity. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. [Link]

  • Petermichl, M., et al. (2021). 2-Azo-, 2-diazocine-thiazols and 2-azo-imidazoles as photoswitchable kinase inhibitors: limitations and pitfalls of the photoswitchable inhibitor approach. Photochemical & Photobiological Sciences, 20(10), 1353-1368.
  • Goulet, D. R., et al. (2018). Delivery of Active AKT1 to Human Cells. International Journal of Molecular Sciences, 19(11), 3426.
  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]

  • Revvity. (2018, March 29). How to measure Kinase activity with HTRF™ KinEASE™ assay kit I Cisbio [Video]. YouTube. [Link]

Sources

Apoptosis assay protocol for cells treated with 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Parametric Approach to Validating Apoptosis Induction by 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

Abstract

The imidazo[4,5-b]pyridine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology.[1][2][3] Compounds derived from this core, such as 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile, have been identified as potential anti-proliferative and anticancer agents, often functioning through the inhibition of critical cellular signaling pathways like those mediated by kinases.[4][5] A crucial mechanism for the efficacy of many anticancer drugs is the induction of programmed cell death, or apoptosis.[6] Therefore, robust and reliable characterization of the apoptotic response is essential for advancing such compounds in the drug development pipeline.

This comprehensive guide provides a multi-parametric strategy for assessing apoptosis in cultured cells treated with 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile. We move beyond a single-assay approach to present a validated workflow that interrogates multiple stages of the apoptotic cascade, from early membrane changes to caspase activation and final DNA fragmentation. This ensures a thorough and trustworthy characterization of the compound's mechanism of action. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices.

The Principle of Apoptosis: A Self-Destruct Pathway

Apoptosis is a highly regulated and essential process for removing damaged or unwanted cells. It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. The process is executed by a family of cysteine proteases called caspases and is broadly divided into two major signaling pathways: the extrinsic and intrinsic pathways.

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the recruitment of adaptor proteins and activation of initiator caspase-8.

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to the regulation of mitochondrial outer membrane permeabilization (MOMP) by the Bcl-2 family of proteins.[7] An increased ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins causes the release of cytochrome c from the mitochondria into the cytosol.[8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9.

Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7 , which cleave a multitude of cellular substrates, orchestrating the systematic dismantling of the cell.[9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Pro-Caspase-8 → Caspase-8 DISC->Caspase8 Caspase9 Pro-Caspase-9 → Caspase-9 Executioner_Caspases Executioner Caspases (Caspase-3, -7) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bax/Bcl-2 Regulation Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Apoptosome->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis (Substrate Cleavage, DNA Fragmentation) Executioner_Caspases->Apoptosis

Caption: The convergent intrinsic and extrinsic apoptosis pathways.

A Multi-Parametric Strategy for Apoptosis Detection

To confidently assert that a compound induces apoptosis, evidence should be gathered from multiple, independent assays that measure distinct hallmarks of the process. A single method, while useful, can sometimes be prone to artifacts. We recommend a tiered approach that confirms apoptosis by observing events at the plasma membrane, in the cytoplasm, and within the nucleus.

Assay TypeApoptotic HallmarkStagePrinciple
Annexin V / PI Staining Phosphatidylserine (PS) externalizationEarlyAnnexin V binds to exposed PS on the outer plasma membrane.[10]
Caspase-3/7 Activity Assay Executioner caspase activationMidCleavage of a specific peptide substrate (DEVD) by active caspases.[11]
TUNEL Assay DNA fragmentationLateEnzymatic labeling of 3'-OH ends of fragmented DNA.[12]
Western Blot Analysis Protein expression/cleavageAllDetection of key proteins like Bcl-2 family members and cleaved PARP.[13]

Experimental Protocols

Cell Culture and Treatment

This initial step is common to all subsequent assays. The choice of cell line (e.g., a cancer cell line like K562 or MCF-7, which are sensitive to imidazo[4,5-b]pyridine derivatives) and compound concentration range should be determined empirically, for instance, by a preliminary cell viability assay (e.g., MTT or CellTiter-Glo®).[2][14]

  • Cell Seeding: Seed cells in an appropriate vessel (e.g., 6-well plate, 96-well plate, or culture flask) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.

  • Adherence: Allow cells to adhere and stabilize overnight (for adherent cell lines).

  • Compound Preparation: Prepare a stock solution of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium to achieve the final desired concentrations. Crucially, ensure the final solvent concentration is consistent across all wells, including the vehicle control (e.g., ≤0.1% DMSO), to avoid solvent-induced toxicity.

  • Treatment: Replace the old medium with the medium containing the test compound or controls. Include the following controls:

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with the same final concentration of solvent (e.g., DMSO) as the compound-treated wells.

    • Positive Control: Cells treated with a known apoptosis inducer (e.g., 1-5 µM Staurosporine or 10 µM Camptothecin for 4-6 hours).[7][15]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C in a humidified 5% CO₂ incubator.

Protocol 1: Annexin V-FITC / Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for detecting early apoptotic events.[10] It relies on the high affinity of Annexin V for phosphatidylserine (PS), which flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[17]

G start Seed & Treat Cells harvest Harvest Cells (Trypsinize if adherent) start->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min at RT in Dark stain->incubate analyze Analyze Immediately by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V / PI apoptosis detection.

Step-by-Step Methodology:

  • Cell Harvesting: Following treatment, collect the culture medium (which contains floating apoptotic cells). For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA. Combine the detached cells with the collected supernatant to ensure all cells are analyzed.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Centrifuge again and resuspend the cell pellet in 1X Annexin V Binding Buffer (typically supplied in commercial kits) at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (e.g., 50 µg/mL stock).

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[17] Use FITC signal (e.g., FL1 channel) for Annexin V and PI signal (e.g., FL2 or FL3 channel) for PI.

Data Interpretation:

QuadrantAnnexin V StatusPI StatusCell Population
Lower-Left (Q4)NegativeNegativeLive, viable cells
Lower-Right (Q3)Positive NegativeEarly Apoptotic
Upper-Right (Q2)Positive Positive Late Apoptotic / Necrotic
Upper-Left (Q1)NegativePositive Necrotic / Dead cells
Protocol 2: Caspase-3/7 Activity Assay

This assay provides a quantitative measure of the activation of key executioner caspases. Homogeneous, "add-mix-measure" luminescent assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive and well-suited for a 96-well plate format.[11][18] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal catalyzed by luciferase.[19]

G start Seed & Treat Cells in 96-Well Plate equilibrate Equilibrate Plate to Room Temp start->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent to Each Well equilibrate->add_reagent mix Mix on Plate Shaker (30 sec, 300-500 rpm) add_reagent->mix incubate Incubate 1-3 hrs at Room Temp mix->incubate analyze Measure Luminescence with Plate Reader incubate->analyze

Caption: Workflow for a luminescent Caspase-3/7 activity assay.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells (e.g., 1x10⁴ cells/well) in a white-walled, clear-bottom 96-well plate and treat as described in section 3.1. Include wells with medium only for background luminescence measurement.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[19]

  • Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature for ~30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the culture medium).

  • Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.[9] Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation:

Calculate the fold-change in caspase activity by first subtracting the background luminescence (media-only wells) from all readings and then normalizing the signal from treated samples to the vehicle control. A significant increase in luminescence indicates caspase-3/7 activation.

Treatment GroupRaw Luminescence (RLU)Background Corrected (RLU)Fold Change vs. Vehicle
Media Blank150N/AN/A
Vehicle Control (0.1% DMSO)1,2501,1001.0
Compound (10 µM)12,65012,50011.4
Compound (50 µM)35,35035,20032.0
Positive Control41,95041,80038.0
Protocol 3: TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

The TUNEL assay identifies DNA fragmentation, a classic hallmark of late-stage apoptosis.[12] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently-conjugated dUTPs) onto the free 3'-hydroxyl ends of fragmented DNA.[20] The signal can then be visualized by fluorescence microscopy or quantified by flow cytometry.

G start Seed & Treat Cells on Coverslips fix Fix with 4% Paraformaldehyde start->fix permeabilize Permeabilize with 0.2% Triton X-100 fix->permeabilize equilibrate_node Incubate in Equilibration Buffer permeabilize->equilibrate_node label_dna Label DNA Breaks with TdT Reaction Mix equilibrate_node->label_dna stop_reaction Stop Reaction & Wash label_dna->stop_reaction visualize Visualize with Fluorescence Microscopy stop_reaction->visualize

Caption: Workflow for a fluorescence-based TUNEL assay.

Step-by-Step Methodology (for Microscopy):

  • Cell Culture: Seed and treat cells on sterile glass coverslips placed in a 12- or 24-well plate.

  • Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS. Permeabilize the cells by incubating with 0.2% Triton™ X-100 in PBS for 15 minutes at room temperature.[21] This step is critical for allowing the TdT enzyme to access the nucleus.

  • Labeling Reaction: Wash twice with PBS. Prepare the TUNEL reaction mixture (containing TdT and labeled dUTPs) according to the kit manufacturer's protocol. Incubate the coverslips with the reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[21]

  • Washing: Wash the coverslips three times with PBS to remove unincorporated nucleotides.

  • Counterstaining & Mounting: If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst to visualize all cells. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (e.g., green if using a FITC-dUTP).

Data Interpretation:

Quantify apoptosis by counting the number of TUNEL-positive nuclei and expressing it as a percentage of the total number of nuclei (visualized by DAPI). A significant increase in this percentage in compound-treated cells compared to controls indicates apoptosis.

Protocol 4: Western Blot for Bcl-2 Family Proteins

Western blotting allows for the semi-quantitative analysis of specific proteins involved in the apoptotic machinery.[13] A key indicator of intrinsic pathway activation is the change in the expression levels of pro- and anti-apoptotic members of the Bcl-2 family. A rising Bax:Bcl-2 ratio is a potent signal for apoptosis induction.[8]

G start Seed & Treat Cells lyse Lyse Cells in RIPA Buffer start->lyse quantify Quantify Protein (e.g., BCA Assay) lyse->quantify prepare Prepare Lysates with Laemmli Buffer quantify->prepare sds_page SDS-PAGE prepare->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block with 5% BSA or Milk transfer->block probe Incubate with Primary & Secondary Antibodies block->probe detect Detect with ECL & Image probe->detect

Caption: General workflow for Western blot analysis.

Step-by-Step Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[22]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22] Incubate the membrane with primary antibodies specific for Bax (e.g., ~21 kDa) and Bcl-2 (e.g., ~26 kDa) overnight at 4°C.[23] Also probe for a loading control (e.g., β-actin or GAPDH) on the same membrane.

  • Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Imaging: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

Data Interpretation:

Perform densitometric analysis on the resulting bands using software like ImageJ. Normalize the band intensity of Bax and Bcl-2 to the loading control. Calculate the Bax:Bcl-2 ratio for each condition. An increase in this ratio for compound-treated samples compared to the vehicle control supports the induction of apoptosis via the intrinsic pathway.

Conclusion

The evaluation of a potential anticancer agent like 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile requires a rigorous and multi-faceted investigation into its mechanism of action. By employing a coordinated series of assays targeting distinct phases of apoptosis—from the early membrane flip detected by Annexin V to the executioner caspase activity and terminal DNA fragmentation measured by TUNEL—researchers can build a robust and compelling case for apoptosis induction. Further confirmation through Western blot analysis of key regulatory proteins like Bax and Bcl-2 provides critical mechanistic insight. This integrated workflow ensures the generation of high-quality, trustworthy data essential for guiding drug development decisions.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Annexin V-FITC/PI Staining. Bio-protocol. Available at: [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC. Available at: [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC. Available at: [Link]

  • Novel acrylonitrile derived imidazo[4,5-b]pyridines as antioxidants and potent antiproliferative agents for pancreatic adenocarcinoma. PubMed. Available at: [Link]

  • Can you help with Western Blot: Bax and BCL-2?. ResearchGate. Available at: [Link]

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Synthego. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Assay Guidance Manual - Apoptosis Marker Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • Cytotoxic activity of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives... ResearchGate. Available at: [Link]

  • Caspase 3/7 Activity. Protocols.io. Available at: [Link]

  • Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace. Available at: [Link]

  • TUNEL Apoptosis Assay (TUNEL) For Research Use Only. Cell Biologics Inc.. Available at: [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. Available at: [Link]

  • TUNEL Apoptosis Assay Kit. BioTnA. Available at: [Link]

  • A comprehensive guide to apoptosis detection. Absin. Available at: [Link]

  • Expression of Pro-Apoptotic Bax and Anti-Apoptotic Bcl-2 Proteins in Human Retinoblastoma. PubMed. Available at: [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. Available at: [Link]

  • Western blotting for determination of Bax:Bcl-2 ratio... ResearchGate. Available at: [Link]

  • Analysis of apoptosis by cytometry using TUNEL assay. PMC. Available at: [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Available at: [Link]

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed. Available at: [Link]

Sources

In vitro antibacterial testing of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile against gram-positive bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to mimic purine nucleosides and interact with diverse biological targets, including kinases and bacterial DNA gyrase. The specific derivative 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile (CAS: 107932-97-8) features a reactive nitrile moiety, which serves as both a potential hydrogen-bond acceptor and a pharmacophore capable of specific active-site interactions.

While Gram-negative bacteria possess an outer membrane that often excludes fused heterocyclic systems, Gram-positive bacteria are generally more susceptible to this class of small molecules. This guide provides a rigorous, standardized workflow for evaluating the antibacterial efficacy of this compound. It moves beyond simple screening to establish a robust pharmacological profile including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics, strictly adhering to CLSI M07 guidelines.

Compound Handling & Preparation[1][2][3][4][5][6]

Critical Causality: The imidazopyridine core is hydrophobic. Improper solubilization is the #1 cause of false-negative results in antibacterial screens. The nitrile group is stable at neutral pH but can hydrolyze under strongly acidic or basic conditions; therefore, neutral buffered media are essential.

Stock Solution Protocol
  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , anhydrous,

    
    99.9%. Water or ethanol are unsuitable due to poor solubility and potential precipitation upon dilution.
    
  • Concentration: Prepare a 10 mg/mL (or 20 mM) master stock.

    • Calculation: Molecular Weight

      
       158.16  g/mol .[1]
      
    • Weighing: Weigh

      
       5-10 mg of powder into a sterile glass vial.
      
  • Sterilization: Do NOT autoclave. If sterility is required for the stock, use a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Storage: Aliquot into amber tubes to prevent photodegradation. Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Experimental Workflow: Broth Microdilution (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines.

A. Bacterial Strain Selection

Use Quality Control (QC) strains with known susceptibility ranges to validate the assay.

  • Staphylococcus aureusATCC 29213 (Beta-lactamase positive)

  • Enterococcus faecalisATCC 29212

  • Bacillus subtilisATCC 6633 (Representative spore-former)

B. Media Preparation[7]
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why: "Cation-adjusted" (Ca²⁺ 20-25 mg/L, Mg²⁺ 10-12.5 mg/L) ensures consistent activity of aminoglycosides and membrane-active agents, providing a stable baseline even if the test compound mechanism is unknown.

C. Assay Setup (96-Well Plate)
ColumnContent DescriptionFinal Volume
1 Sterility Control (Media only)100 µL
2 Growth Control (Bacteria + Media + DMSO solvent)100 µL
3-11 Test Compound (2-fold serial dilution)100 µL
12 Reference Antibiotic (e.g., Vancomycin/Ciprofloxacin)100 µL

Step-by-Step Protocol:

  • Inoculum Prep:

    • Select 3-5 colonies from a fresh overnight agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilution: Dilute this suspension 1:150 in CAMHB to achieve

      
       CFU/mL.
      
  • Compound Dilution:

    • Dilute the DMSO stock into CAMHB. Note: The final DMSO concentration in the well must be < 1% (ideally < 0.5%) to avoid solvent toxicity.

    • Dispense 50 µL of 2x concentrated compound into wells 3-11.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to all wells (except Sterility Control).

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

D. Data Interpretation[1][4][5][6][8][9]
  • MIC Definition: The lowest concentration of the compound that completely inhibits visible growth (no turbidity/pellet).

  • Trailing Effect: If a "haze" persists (common with imidazopyridines due to partial inhibition), read the MIC at the point of

    
    80% reduction compared to the growth control.
    

Advanced Profiling: MBC & Time-Kill Kinetics

MIC only tells you what stops growth. To determine if the nitrile derivative kills the bacteria (bactericidal) or just pauses them (bacteriostatic), you must perform these secondary assays.

Minimum Bactericidal Concentration (MBC)
  • Sample 10 µL from all clear wells (

    
     MIC) and the growth control.
    
  • Spot onto Tryptic Soy Agar (TSA) or Blood Agar plates.

  • Incubate for 24 hours.

  • MBC Definition: The concentration that kills

    
    99.9% of the initial inoculum (i.e., < 5 colonies recovered if starting with 
    
    
    
    ).
  • Ratio Analysis:

    • MBC/MIC

      
       4: Bactericidal 
      
    • MBC/MIC > 4: Bacteriostatic

Time-Kill Kinetics (Graphviz Visualization)

This experiment tracks the rate of killing over time.

TimeKillWorkflow Start Log-Phase Culture (~10^6 CFU/mL) Treatment Add Compound (1x, 2x, 4x MIC) Start->Treatment Inoculate Sampling Sample Aliquots (0, 2, 4, 8, 24 hrs) Treatment->Sampling Incubate 37°C Sampling->Sampling Next Timepoint Dilution Serial Dilution (PBS) Sampling->Dilution Neutralize Plating Spot Plating (Agar) Dilution->Plating Counting Colony Counting (Log10 CFU/mL) Plating->Counting 24h Growth

Figure 1: Workflow for Time-Kill Kinetics. This assay differentiates between rapid killing (lysis) and slow growth inhibition.

Data Summary & Reporting

Organize your results into the following standard table format for publication or internal review.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Type
S. aureus ATCC 29213[Data][Data][Calc]Bactericidal/Static
B. subtilis ATCC 6633[Data][Data][Calc]Bactericidal/Static
E. faecalis ATCC 29212[Data][Data][Calc]Bactericidal/Static

Activity Thresholds (General Guidance for Small Molecules):

  • Highly Active: MIC < 4 µg/mL

  • Moderately Active: MIC 4 - 16 µg/mL

  • Weak/Inactive: MIC > 64 µg/mL

Troubleshooting & Self-Validation

  • Precipitation: If the broth turns cloudy immediately upon adding the compound, the compound has crashed out. Solution: Reduce the starting concentration or increase the DMSO ratio (up to 2% max, but validate control growth).

  • Skipped Wells: If growth occurs at high concentrations but not low ones, this indicates a "Eagle Effect" (paradoxical growth) or pipetting error. Action: Repeat in triplicate.

  • Contamination: If the Sterility Control (Column 1) shows turbidity, the entire plate is invalid. Check your media and DMSO stock.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[2][3][4] [Link]

  • Mallemula, V. R., et al. (2013).[5] Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives.[5] Research on Chemical Intermediates.[5][1][6] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11297592, 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[2][3] Clinical Microbiology and Infection.[7][4] [Link]

Sources

Using 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile as a chemical probe for kinase studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile as a Chemical Probe for Kinase Studies

Executive Summary

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile (CAS: 107932-97-8) represents a "privileged structure" in kinase chemical biology. Unlike highly optimized, single-target inhibitors, this compound serves as a versatile scaffold probe and fragment lead used to interrogate the ATP-binding pockets of serine/threonine kinases, most notably p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Aurora Kinases .

This guide details the utilization of this compound not merely as a standalone inhibitor, but as a chemical tool for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling. Its imidazo[4,5-b]pyridine core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region, while the acetonitrile moiety provides a reactive handle for exploring the solvent-exposed front regions of the binding pocket.

Technical Profile & Preparation[1][2]

Physicochemical Properties
PropertyDataNotes
Molecular Formula C₈H₆N₄Compact, fragment-like structure.
Molecular Weight 158.16 g/mol Ideal for Fragment-Based Screening (MW < 300).
Solubility DMSO (>50 mM)Poor aqueous solubility; requires organic co-solvent.
pKa ~8.5 (Imidazole N-H)Can be deprotonated in basic conditions.
Storage -20°C, DesiccatedHygroscopic; protect from moisture.
Reconstitution Protocol

Objective: Prepare a stable 10 mM Stock Solution for biochemical assays.

  • Calculation: Weigh 1.58 mg of powder into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Verification: Visual inspection should confirm a clear, colorless to pale yellow solution.

  • Aliquoting: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Mechanism of Action: The "Hinge Binder" Concept

The utility of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile lies in its ability to mimic the adenosine ring of ATP.

  • Hinge Interaction: The pyridine nitrogen (N3) and the imidazole NH (N1) typically form a bidentate hydrogen bond network with the backbone amide and carbonyl of the kinase "hinge" region (e.g., Met109/Gly110 in p38 MAPK).

  • Selectivity Vector: The acetonitrile group at the C2 position points towards the solvent front or the "gatekeeper" residue, depending on the specific kinase conformation (DFG-in vs. DFG-out). This makes it an excellent probe to test the steric tolerance of a kinase's ATP pocket.

Diagram: Kinase Signaling & Probe Interaction

KinaseProbePathway cluster_p38 p38 MAPK Pathway cluster_Aurora Aurora Kinase Pathway Probe 2-(3H-Imidazo[4,5-b] pyridin-2-yl)acetonitrile ATP_Pocket ATP Binding Pocket (Hinge Region) Probe->ATP_Pocket Competes with ATP MAPK p38 MAPK (Target) ATP_Pocket->MAPK Inhibits Aurora Aurora A/B (Target) ATP_Pocket->Aurora Inhibits MK2 MK2 (Substrate) MAPK->MK2 Phosphorylation HSP27 HSP27 (Effector) MK2->HSP27 Inflammation Cytokine Production (TNF-alpha, IL-1) HSP27->Inflammation Mitosis Cell Division (Mitosis) Aurora->Mitosis Regulates

Caption: Mechanistic flow showing the probe's competition at the ATP pocket, downstream effects on p38 MAPK (inflammation) and Aurora Kinase (mitosis) pathways.

Application Protocols

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Use this protocol to validate direct binding affinity (Kd) of the fragment probe to the kinase domain.

Materials:

  • Recombinant p38 MAPK or Aurora A (His-tagged).

  • CM5 Sensor Chip (Biacore/Cytiva).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

Procedure:

  • Immobilization: Capture His-tagged kinase on the sensor chip to a density of ~2000 RU using anti-His antibodies or Ni-NTA chelation.

  • Sample Preparation: Dilute the 10 mM probe stock into Running Buffer to create a concentration series (e.g., 0, 12.5, 25, 50, 100, 200 µM). Crucial: Maintain constant DMSO concentration (2%) in all samples to match the running buffer.

  • Injection: Inject samples for 60 seconds (association) followed by 120 seconds dissociation flow.

  • Analysis: Since this is a fragment with fast on/off rates, expect "square-wave" sensorgrams. Calculate

    
     using steady-state affinity fitting.
    
  • Validation: A specific binding signal indicates the kinase hinge region is accessible and tolerant of the imidazopyridine core.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Use this to determine the IC50 of the probe.

Materials:

  • Z'-LYTE™ Kinase Assay Kit (Ser/Thr 1 Peptide).

  • Probe Stock (10 mM).

  • ATP (10 mM).

Procedure:

  • Plate Setup: Use a 384-well low-volume black plate.

  • Titration: Prepare a 3-fold serial dilution of the probe in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Range: 100 µM down to 1 nM.

  • Enzyme Addition: Add 2.5 µL of Kinase (p38 or Aurora) at 2x concentration (optimized pre-experiment, typically 2-5 ng/well). Incubate for 10 mins at RT to allow probe-enzyme equilibration.

  • Substrate/ATP Mix: Add 2.5 µL of Peptide Substrate/ATP mixture.

    • Note: Use ATP concentration at

      
       (apparent) to ensure competitive inhibition conditions.
      
  • Reaction: Incubate for 60 minutes at Room Temperature.

  • Development: Add 5 µL of Development Reagent (cleaves non-phosphorylated peptide). Incubate 1 hour.

  • Read: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) at 445 nm / 520 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve.

Experimental Workflow: From Scaffold to Lead

This diagram illustrates how to use the probe in a drug discovery campaign.

Workflow Step1 Step 1: Scaffold Validation (Test 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile) Step2 Step 2: Fragment Screening (SPR/X-ray Crystallography) Step1->Step2 Confirm Binding Step3 Step 3: SAR Expansion (Modify Acetonitrile Group) Step2->Step3 Identify Vectors Step4 Step 4: Lead Optimization (Add Hydrophobic Groups for Selectivity) Step3->Step4 Increase Potency (<100 nM)

Caption: Strategic workflow for evolving the imidazopyridine scaffold into a potent kinase inhibitor.

Critical Considerations & Troubleshooting

  • Non-Specific Binding: The nitrile group is generally stable, but at high concentrations (>100 µM) in biochemical assays, ensure the compound does not aggregate. Include 0.01% Triton X-100 or Brij-35 in buffers to prevent promiscuous aggregation-based inhibition.

  • Assay Interference: Imidazopyridines can be fluorescent.[1] Run a "compound only" control (no enzyme/substrate) to check for autofluorescence interference in FRET/fluorescence intensity assays.

  • Covalent Potential: While acetonitrile is not typically a "warhead" like acrylamide, it can be converted to thioamides or amidines. Ensure the pH of your assay buffer is near physiological (7.2–7.5) to maintain chemical stability.

References

  • Bavetsias, V., et al. (2010). "Hit generation and exploration: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters.

  • Peifer, C., et al. (2008). "Imidazo[4,5-b]pyridine derivatives as novel inhibitors of spliceosome-associated kinase 1 (SRPK1)." ChemMedChem.

  • Laufer, S. A., et al. (2019). "Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry.

  • RCSB PDB. (2010). "Crystal structure of CK2 kinase alpha subunit in complex with inhibitors." Protein Data Bank.

  • Vertex Pharmaceuticals. (2002). "Imidazo[4,5-b]pyridine inhibitors of p38 MAP kinase." Patent WO2002059118.

Sources

Developing derivatives of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile for improved potency

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The scaffold 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile (CAS 107932-97-8) represents a privileged structure in medicinal chemistry, functioning as a bioisostere of purine. Its utility is defined by the acidic methylene "handle" at the C2 position, which allows for rapid diversification via Knoevenagel condensation, and the imidazole nitrogen, which permits solubility-enhancing alkylations. This application note details the protocols for transforming this intermediate into high-potency kinase inhibitors (specifically targeting CDK9, Aurora, and FLT3 pathways) and outlines the Structure-Activity Relationship (SAR) logic required to optimize binding affinity and physicochemical properties.

Structural Logic & SAR Strategy

To improve potency, one must understand the binding mode of imidazo[4,5-b]pyridines within the ATP-binding pocket of protein kinases. The core functions as a "hinge binder," mimicking the adenine ring of ATP.

The "Warhead" Strategy (C2-Modification)

The acetonitrile group is not merely a side chain; it is an electron-withdrawing "active methylene" site.

  • Mechanism: The methylene protons are acidic (

    
    ). Deprotonation allows nucleophilic attack on aldehydes (Knoevenagel condensation).
    
  • Potency Gain: Condensation with aromatic aldehydes creates an extended

    
    -conjugated system (acrylonitriles). This rigidifies the molecule and can position hydrophobic groups into the kinase "back pocket" or "gatekeeper" regions, significantly lowering IC
    
    
    
    values from micromolar to nanomolar ranges.
The Solubility/Selectivity Strategy (N-Alkylation)

The imidazole ring possesses a dissociable proton (


).
  • Modification: Alkylation at the N1 or N3 position.

  • Impact: Unsubstituted analogs often suffer from poor solubility. Introducing solubilizing groups (e.g., morpholine, piperazine chains) here points the substituent towards the solvent-exposed region of the kinase, improving oral bioavailability without disrupting the hinge-binding core.

Visualization of SAR Decision Pathways

SAR_Logic_Tree Core Imidazo[4,5-b]pyridine Acetonitrile Core Potency Potency Issue? (IC50 > 1uM) Core->Potency Solubility Solubility Issue? (LogP > 4) Core->Solubility Knoevenagel Protocol A: Knoevenagel Condensation (Extend Conjugation) Potency->Knoevenagel Target Hinge/Gatekeeper Alkylation Protocol B: N-Alkylation (Add Polar Tail) Solubility->Alkylation Target Solvent Front Result_P Increased Hydrophobic Interaction (Back Pocket) Knoevenagel->Result_P Result_S Solvent Front Interaction Improved Bioavailability Alkylation->Result_S

Figure 1: Strategic decision tree for optimizing the imidazo[4,5-b]pyridine scaffold based on assay feedback.

Experimental Protocols

Protocol A: Library Generation via Knoevenagel Condensation

Objective: Synthesize a library of 2-(substituted-styryl)imidazo[4,5-b]pyridines to probe the hydrophobic pocket.

Reagents:

  • Starting Material: 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile (1.0 eq)

  • Electrophile: Various aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde) (1.1 eq)

  • Catalyst: Piperidine (0.1 eq) or L-Proline (Green alternative)

  • Solvent: Ethanol (EtOH) or Water/EtOH (1:1)

Procedure:

  • Dissolution: In a 20 mL reaction vial, suspend 1.0 mmol of the acetonitrile scaffold in 5 mL of absolute EtOH.

  • Addition: Add 1.1 mmol of the chosen aldehyde.

  • Catalysis: Add 2-3 drops of piperidine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The product usually fluoresces under UV (365 nm) due to extended conjugation.

  • Precipitation: Cool the reaction to room temperature (RT). The product often precipitates as a solid.

  • Workup: Filter the solid and wash with cold EtOH (

    
    ) followed by diethyl ether (
    
    
    
    ).
  • Purification: If no precipitate forms, evaporate solvent and recrystallize from DMF/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the singlet at

    
     ppm (methylene protons) and the appearance of a vinylic proton singlet at 
    
    
    
    ppm.
Protocol B: Regioselective N-Alkylation

Objective: Introduce solubilizing groups to improve drug-like properties (ADME).

Reagents:

  • Base:

    
     (anhydrous, 2.0 eq) or Cs2CO3 (for faster kinetics)
    
  • Electrophile: Alkyl halide (e.g., 1-(2-chloroethyl)piperidine) (1.2 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Deprotonation: Dissolve 1.0 mmol of the scaffold (or the Knoevenagel product from Protocol A) in 3 mL anhydrous DMF. Add

    
    . Stir at RT for 30 mins.[1]
    
  • Alkylation: Add the alkyl halide dropwise.

  • Heating: Heat to

    
     for 4–12 hours.
    
    • Note: N3 vs. N1 regioselectivity is common. N3 (the imidazole nitrogen distal to the pyridine nitrogen) is often favored sterically and electronically, but mixtures may occur.

  • Quench: Pour the reaction mixture into 20 mL ice water.

  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with brine.
    
  • Purification: Isolate regioisomers using semi-preparative HPLC or careful column chromatography.

Data Analysis & Interpretation

When evaluating derivatives, organize data to correlate structural changes with biological outcomes.

Table 1: Expected SAR Trends for Imidazo[4,5-b]pyridine Derivatives

Modification ZoneChemical ChangeBiological ImpactTarget Metric
C2-Methylene Condensation with 3,4-dimethoxybenzaldehydeIncreases steric bulk; H-bond acceptorsImproved IC50 (Kinase Selectivity)
C2-Methylene Condensation with 4-chlorobenzaldehydeIncreases lipophilicityImproved Membrane Permeability
N3-Position Alkylation with N-ethylmorpholineIncreases polarity; Basic amineImproved Solubility & Microsomal Stability
Pyridine Ring Introduction of C6-Halogen (Cl/Br)Electronic modulationTuned Metabolic Stability (t1/2)
Pathway Visualization (Mechanism of Action)

The following diagram illustrates how the optimized derivative interferes with the cell cycle, specifically targeting the CDK9/Mcl-1 axis, a common target for this scaffold.

MOA_Pathway Compound Optimized Derivative (Imidazo-pyridine) Target CDK9 / Cyclin T Complex Compound->Target ATP Competitive Inhibition Downstream RNA Polymerase II (Phosphorylation blocked) Target->Downstream Inhibits Protein Mcl-1 Protein (Anti-apoptotic) Downstream->Protein Reduces Transcription Outcome Apoptosis (Cancer Cell Death) Protein->Outcome Loss of Survival Signal

Figure 2: Mechanism of Action for CDK9 inhibition by imidazo[4,5-b]pyridine derivatives.

Key Considerations for Success

  • Regiochemistry Verification: N-alkylation can produce N1 and N3 isomers. It is critical to use NOESY NMR to confirm the position of the alkyl group. An interaction between the alkyl protons and the C7-proton of the pyridine ring indicates N1-alkylation; lack thereof suggests N3.

  • Active Methylene Stability: The C2-acetonitrile group is reactive. Avoid strong oxidative conditions during workups, as the methylene can oxidize to a ketone (

    
    ), losing the ability to perform Knoevenagel condensations.
    
  • Green Chemistry: For scale-up, consider using Glycerol as a solvent.[2] Recent studies indicate that imidazo[4,5-b]pyridine synthesis and derivatization can proceed in glycerol without external catalysts, simplifying purification to a water wash [1].

References

  • Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry. (2019). Describes green synthesis methods using glycerol. Link

  • Imidazo[4,5-b]pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. (2024).[3] Comprehensive review of the scaffold's kinase inhibitory potential. Link

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. (2012).[4] Details SAR for solubility and potency optimization (Compound 27e). Link

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents. Bioorganic Chemistry. (2018). Specifics on CDK9 inhibition and molecular docking. Link

  • Knoevenagel Condensation of Aldehydes and Ketones with Malononitrile. Catalysis Letters. (2017). Protocols for the condensation reaction relevant to the active methylene group. Link[5]

Sources

Application Note: High-Throughput Screening of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the workflow for the synthesis and high-throughput screening (HTS) of libraries derived from 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile . The imidazo[4,5-b]pyridine core is a "privileged scaffold" in medicinal chemistry, possessing inherent affinity for ATP-binding sites in kinases and other nucleotide-dependent enzymes. The acetonitrile side chain serves as a reactive "handle," enabling the rapid generation of diverse libraries via Knoevenagel condensation. This guide integrates chemical synthesis with a robust biochemical HTS workflow to identify potent kinase inhibitors.

Scientific Rationale & Scaffold Architecture

The Privileged Scaffold

The imidazo[4,5-b]pyridine ring system is an isostere of purine (adenine/guanine). This structural mimicry allows derivatives to compete effectively for ATP binding sites in kinases (e.g., Aurora, FLT3, PAK4) and DNA/RNA polymerases.

The Diversity Handle (Acetonitrile)

The methylene group of the acetonitrile moiety (


) is significantly acidic due to the electron-withdrawing nature of the cyano group and the adjacent aromatic heterocycle. This acidity allows for facile Knoevenagel condensation  with aromatic aldehydes, creating a conjugated alkene system.
  • Significance: This reaction creates a library of acrylonitriles , which are known Michael acceptors. These can form covalent or tight non-covalent interactions with cysteine residues in the target protein's active site, enhancing potency and selectivity.

Phase I: Library Synthesis Protocol

Objective: Generate a 96-member library of 3-substituted-acrylonitrile derivatives.

Reaction Mechanism

The core reaction involves the condensation of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile (1 ) with a diverse set of aromatic aldehydes (2 ) to yield the library members (3 ).



Detailed Protocol (Parallel Synthesis)
  • Reagents:

    • Scaffold: 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile (0.1 M stock in DMSO).

    • Aldehyde Library: 96 diverse aromatic aldehydes (0.1 M stock in DMSO).

    • Catalyst: Piperidine (5 mol%).

    • Solvent: Ethanol (EtOH).[1]

  • Step-by-Step Workflow:

    • Dispensing: Into a 96-well deep-well reaction block (polypropylene), dispense 100 µL of Scaffold stock (10 µmol) and 100 µL of unique Aldehyde stock (10 µmol) per well.

    • Catalysis: Add 5 µL of Piperidine solution (0.1 M in EtOH).

    • Reaction: Seal the block and incubate at 80°C for 4 hours. The high temperature drives the condensation and water elimination.

    • Work-up (Precipitation): Cool the block to 4°C for 2 hours. Most products will precipitate as solids.

    • Filtration: Filter the suspension using a 96-well filter plate (0.45 µm frit). Wash the solids with cold EtOH (2 x 200 µL) to remove unreacted aldehyde and catalyst.

    • Re-solubilization: Dissolve the retained solids in 200 µL of 100% DMSO.

    • QC: Verify purity of random wells via LC-MS (Target >90% purity).

Phase II: High-Throughput Screening (HTS) Workflow

Target Class: Serine/Threonine Kinase (e.g., Aurora A or PAK4). Assay Type: ADP-Glo™ (Luminescence-based kinase activity assay). Rationale: This assay measures the conversion of ATP to ADP. It is robust (


) and less prone to fluorescence interference from the aromatic library compounds.
Assay Logic Visualization

The following diagram illustrates the critical path from library plating to hit identification.

HTS_Workflow cluster_0 Assay Reaction Window Library DMSO Library (10 mM) Echo Acoustic Dispensing (20 nL) Library->Echo AssayPlate 384-Well Assay Plate Echo->AssayPlate Incubation Incubation (60 min @ RT) AssayPlate->Incubation Reagent1 Enzyme + Substrate (Kinase/Peptide) Reagent1->AssayPlate Reagent2 ATP Start Reagent2->AssayPlate Detection ADP Detection Reagent Incubation->Detection Readout Luminescence Reader Detection->Readout Analysis Data Analysis (Z-Factor) Readout->Analysis

Figure 1: Automated HTS workflow utilizing acoustic dispensing for miniaturization.

HTS Protocol
  • Source Plate Preparation: Use the DMSO library generated in Phase I.

  • Acoustic Transfer: Transfer 20 nL of compound from Source Plate to a 384-well white, low-volume assay plate.

    • Final Concentration: 10 µM (assuming 10 µL final assay volume).

    • Controls: Columns 1 and 2 contain DMSO (Negative Control, 0% Inhibition). Columns 23 and 24 contain Staurosporine (Positive Control, 100% Inhibition).

  • Enzyme Addition: Dispense 5 µL of Kinase/Peptide Substrate buffer. Incubate for 10 min to allow compound-enzyme interaction.

  • Reaction Initiation: Dispense 5 µL of ATP buffer.

  • Incubation: Shake for 30 seconds, then incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase light).

  • Read: Measure Luminescence on a multi-mode plate reader (e.g., EnVision or PHERAstar).

Data Analysis & Validation

Quality Control Metrics

Before identifying hits, the assay robustness must be validated using the Z-factor (


).[2]


  • 
    : Standard deviation of positive and negative controls.
    
  • 
    : Mean signal of positive and negative controls.
    
MetricAcceptance CriteriaAction if Failed
Z-Factor (

)

Check pipetting accuracy; re-optimize enzyme concentration.
Signal-to-Background (S/B)

Increase incubation time or ATP concentration.
DMSO Tolerance

signal loss
Ensure final DMSO concentration is

.
Hit Triage Logic

Imidazo[4,5-b]pyridines are aromatic and planar. They can cause frequent false positives via aggregation or autofluorescence (though less likely in luminescence assays).

Hit_Triage Primary Primary Screen (Single Point 10 µM) Cutoff Inhibition > 50%? Primary->Cutoff Discard Discard Cutoff->Discard No Counter Counter Screen ( unrelated kinase / cytotoxicity) Cutoff->Counter Yes Specific Specific? Counter->Specific DoseResp Dose Response (IC50 Determination) Specific->DoseResp Yes FalsePos False Positive (Aggregator/Off-Target) Specific->FalsePos No Lead Validated Hit (Lead Series) DoseResp->Lead IC50 < 1 µM

Figure 2: Decision tree for validating hits and eliminating false positives.

References

  • Vertex AI Search. (2026). 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile - Smolecule: Biological Activity. Smolecule. 3

  • Sebbar, N. K., et al. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures.... Journal of Chemical Technology and Metallurgy. Link

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor.... Journal of Medicinal Chemistry. 4

  • NCBI Bookshelf. (2012). HTS Assay Validation - Assay Guidance Manual. National Institutes of Health. 5

  • EU-OPENSCREEN. (2021). High-Throughput Screening Quality Control General Guidelines. EU-OPENSCREEN.[6] 6[7][8][9]

Sources

Molecular docking of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile with kinase targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous protocol for the molecular docking of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile (referred to herein as IPPA ), a privileged scaffold in kinase inhibitor design. Due to its structural similarity to the purine core of ATP, IPPA serves as a potent hinge-binding fragment. However, its amphoteric nature and tautomeric volatility frequently lead to false-negative docking results. This guide details the specific computational workflows required to correctly enumerate tautomers, define the ATP-binding pocket, and validate binding modes against targets such as Aurora Kinases , FLT3 , and B-Raf .

Introduction & Mechanism of Action

The Privileged Scaffold

The imidazo[4,5-b]pyridine core is a bioisostere of the adenine ring found in ATP. In the context of Fragment-Based Drug Design (FBDD), IPPA is not merely a chemical intermediate; it is a high-efficiency "anchor" fragment.

  • Core Interaction: The scaffold typically binds to the kinase hinge region via a bidentate hydrogen bond network.

  • The Vector: The acetonitrile group at the C2 position projects towards the solvent front or the gatekeeper residue, offering a synthetic handle for growing the fragment into a lead compound (e.g., via condensation or cyclization).

The Tautomer Trap

The critical failure point in docking IPPA is the incorrect assignment of protonation states. The imidazo[4,5-b]pyridine ring exists in equilibrium between the N1-H and N3-H tautomers.

  • Active Form: For most kinases (e.g., Aurora A), the N3-H tautomer is required to act as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl, while N4 (pyridine) acts as a Hydrogen Bond Acceptor (HBA) to the hinge backbone amide.

  • Inactive Form: If the docking software generates only the N1-H tautomer, the donor/acceptor pattern is disrupted, resulting in poor docking scores.

Computational Workflow

The following workflow integrates ligand preparation, receptor grid generation, and precision docking.

DockingWorkflow cluster_tautomer Critical Step: Tautomer Logic Start Input: IPPA Structure (SMILES/SD) LigPrep Ligand Preparation (Tautomer Enumeration) Start->LigPrep Generate States RecPrep Receptor Preparation (PDB: 2X81 / 4UXL) Start->RecPrep Select Target Docking Molecular Docking (Vina/Glide XP) LigPrep->Docking 3D Conformers GridGen Grid Generation (Center: Hinge Region) RecPrep->GridGen Define Box GridGen->Docking Filter Interaction Filter (H-Bond Constraints) Docking->Filter RMSD Clustering Output Ranked Poses & Binding Energy Filter->Output

Figure 1: Optimized workflow for docking imidazopyridine fragments. Note the emphasis on Tautomer Enumeration as a critical pre-processing step.

Detailed Protocols

Protocol A: Ligand Preparation (Crucial)

Objective: To generate the bio-relevant tautomer and conformation of IPPA.

  • Input Generation: Convert the IPPA string (N#CC1=NC2=C(N1)C=CC=N2) to 3D format.

  • Ionization: Set pH to 7.4 ± 1.0. (Note: The pyridine nitrogen is weakly basic; ensure the neutral form is dominant, but generate the protonated form if targeting acidic pockets).

  • Tautomer Enumeration:

    • Action: Force generation of both 1H-imidazo and 3H-imidazo tautomers.

    • Software Setting: In Schrödinger LigPrep, ensure "Generate Tautomers" is checked. In OpenBabel, use --gen3d -p 7.4.

  • Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relax the acetonitrile side chain.

Protocol B: Receptor Preparation & Grid Generation

Objective: To prepare the kinase target (Case Study: Aurora Kinase A).

  • Target Selection: Download PDB ID: 2X81 (Aurora A with an imidazopyridine inhibitor). This structure is already in the "DFG-in" conformation suitable for ATP-competitive binders.

  • Clean Up:

    • Remove all water molecules except those bridging the ligand and the gatekeeper (if applicable).

    • Remove the co-crystallized ligand (save it for validation).

  • Hinge Definition:

    • Identify the hinge region residues (Aurora A: Ala213 , Glu211 ).

    • Grid Box: Center the grid on the centroid of the co-crystallized ligand.

    • Dimensions: Set a compact box (e.g., 12Å x 12Å x 12Å) for fragment docking. Large boxes increase noise for small fragments.

Protocol C: Docking & Validation

Objective: To predict the binding pose and affinity.

  • Validation (Redocking):

    • Dock the extracted native ligand back into the grid.

    • Success Metric: RMSD < 2.0 Å between the docked pose and the crystal pose.

  • Docking IPPA:

    • Run the docking algorithm (e.g., AutoDock Vina, Glide XP, or GOLD).

    • Constraint (Optional but Recommended): Apply a hydrogen bond constraint to the backbone amide of the hinge residue (e.g., Ala213 N). This forces the software to prioritize the "hinge-binder" orientation.

  • Scoring:

    • Filter poses by "Ligand Efficiency" (LE) rather than raw docking score, as fragments naturally have lower total energies than full drugs.

Data Analysis & Interpretation

The "Hinge Clamp" Interaction Map

Successful docking of IPPA is defined by the formation of the specific interaction pattern shown below.

InteractionMap Figure 2: The Canonical 'Hinge Clamp' Binding Mode of Imidazo[4,5-b]pyridine Hinge_NH Hinge Backbone (NH Donor) (e.g., Ala213) IPPA_N4 IPPA N4 (Pyridine N) Hinge_NH->IPPA_N4 H-Bond (2.8 Å) Hinge_CO Hinge Backbone (C=O Acceptor) (e.g., Glu211/Ala213) IPPA_CN Acetonitrile Group (Solvent/Gatekeeper) IPPA_N4->IPPA_CN Covalent Link IPPA_N3 IPPA N3-H (Imidazole NH) IPPA_N3->Hinge_CO H-Bond (2.9 Å) IPPA_N3->IPPA_N4 Scaffold

Figure 2: Schematic of the bidentate hydrogen bond network required for high-affinity binding.

Expected Results Table

Compare your docking results against these reference values to validate your protocol.

ParameterMetricReference Value (Aurora A)Interpretation
Binding Energy

(kcal/mol)
-6.5 to -7.5Moderate affinity (typical for fragments).
Ligand Efficiency LE (kcal/mol/heavy atom)> 0.45High efficiency; excellent starting point.
H-Bonds Count2 (Hinge)Essential. If < 2, the pose is likely an artifact.
RMSD vs. Co-crystal Core< 1.5 ÅValidates the scaffold geometry.

Troubleshooting Guide

Issue: The ligand binds "backwards" (acetonitrile facing the hinge).

  • Cause: Incorrect tautomer (N1-H dominant) or lack of H-bond constraints.

  • Solution: Manually define the N3-H tautomer in ligand prep and apply a positional constraint on the pyridine nitrogen.

Issue: Low docking scores compared to literature inhibitors.

  • Cause: This is a fragment, not a full inhibitor.

  • Solution: Do not compare raw scores to nanomolar drugs. Calculate Ligand Efficiency (Score / Heavy Atom Count). IPPA is designed to be "grown."

References

  • Bavetsias, V., et al. (2010). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry.

  • Newhouse, B. J., et al. (2013).[1] "Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase." Bioorganic & Medicinal Chemistry Letters.

  • Krimmer, S. G., et al. (2020). "Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts." Angewandte Chemie.

  • Jarmoni, K., et al. (2024).[2] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.

Sources

Anti-inflammatory activity assessment of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile in macrophage cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anti-Inflammatory Activity Assessment of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile in Macrophage Cell Lines

Executive Summary & Scientific Rationale

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, widely recognized for its potential in kinase inhibition and modulation of inflammatory pathways (e.g., COX-2 inhibition) [1, 2]. This Application Note details the protocol for evaluating the anti-inflammatory efficacy of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile (referred to herein as IPAN ).

While IPAN often serves as a synthesis intermediate, its structural features—specifically the fused pyridine-imidazole core—suggest potential bioactivity in suppressing pro-inflammatory mediators. This guide uses the RAW 264.7 murine macrophage model stimulated with Lipopolysaccharide (LPS), the industry-standard assay for screening small molecule anti-inflammatory agents [3].

Key Mechanistic Hypothesis: We hypothesize that IPAN exerts anti-inflammatory effects by inhibiting the NF-κB or MAPK signaling cascades, thereby downregulating the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) [4].

Materials & Compound Preparation

Compound Handling
  • Compound: 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile (CAS: 107932-97-8).[1]

  • Molecular Weight: 158.16 g/mol .[1]

  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO).[2] Limited solubility in water.

  • Storage: Powder at -20°C; Stock solutions at -80°C (avoid repeated freeze-thaw cycles).

Stock Solution Protocol
  • Weighing: Accurately weigh 1.58 mg of IPAN.

  • Dissolution: Dissolve in 1.0 mL of sterile, cell-culture grade DMSO to create a 10 mM Master Stock .

  • Sterility: Filter through a 0.22 µm PTFE syringe filter if not prepared in a sterile hood.

  • Working Solutions: Dilute the Master Stock in serum-free DMEM immediately prior to use.

    • Critical Check: Ensure the final DMSO concentration in the cell culture well is < 0.1% (v/v) . Macrophages are sensitive to DMSO; concentrations >0.1% can induce cytotoxicity or background activation, skewing results [5].

Experimental Workflow Overview

The assessment follows a strict logical progression to ensure data integrity. We first establish non-toxic concentrations, then screen for efficacy (NO inhibition), and finally validate the mechanism (Cytokines/Protein).

ExperimentalWorkflow Stock Compound Preparation (10mM in DMSO) Phase1 PHASE 1: Cytotoxicity Assay (CCK-8 / MTT) Stock->Phase1 Culture Cell Culture (RAW 264.7 Seeding) Culture->Phase1 Decision1 Viability > 90%? Phase1->Decision1 Decision1->Stock No (Dilute further) Phase2 PHASE 2: NO Inhibition Screen (LPS + IPAN -> Griess Assay) Decision1->Phase2 Yes (Proceed) Phase3 PHASE 3: Mechanistic Validation (ELISA & Western Blot) Phase2->Phase3 Significant NO reduction

Figure 1: Step-by-step experimental workflow for validating IPAN activity. Note the critical checkpoint at Phase 1 to rule out cytotoxicity-driven artifacts.

Detailed Protocols

Phase 1: Cytotoxicity Assessment (Range Finding)

Objective: Determine the maximum non-toxic concentration (MNTC) of IPAN. Anti-inflammatory effects observed at toxic concentrations are false positives.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate overnight (37°C, 5% CO2).
    
  • Treatment: Aspirate media and add fresh DMEM containing IPAN at a log-scale gradient (e.g., 1, 10, 50, 100, 200 µM). Include a Vehicle Control (0.1% DMSO) .

  • Incubation: Incubate for 24 hours.

  • Readout: Add 10 µL CCK-8 reagent (or MTT). Incubate 2–4 hours. Measure absorbance at 450 nm.

  • Calculation:

    
    
    Acceptance Criteria: Only concentrations yielding >90% viability proceed to Phase 2.
    
Phase 2: Nitric Oxide (NO) Inhibition Screen

Objective: Quantify the suppression of NO, a primary inflammatory mediator, using the Griess Reaction.

  • Seeding: Plate cells at

    
     cells/well in 24-well plates.
    
  • Pre-treatment: Treat cells with non-toxic concentrations of IPAN (selected from Phase 1) for 1 hour prior to stimulation.

    • Why Pre-treat? This allows the compound to enter the cell and potentially block upstream signaling (e.g., TLR4/NF-κB) before the inflammatory cascade initiates.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control .

    • Positive Control: LPS + Dexamethasone (1 µM) or L-NMMA (NOS inhibitor).

  • Incubation: Incubate for 18–24 hours. NO accumulation peaks at this window.

  • Griess Assay:

    • Transfer 100 µL of culture supernatant to a fresh 96-well plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at RT in dark.

    • Measure Absorbance at 540 nm.

  • Data Output: Convert OD to nitrite concentration (µM) using a Sodium Nitrite standard curve.

Phase 3: Mechanistic Validation (ELISA & Western Blot)

Objective: Confirm that NO reduction is due to pathway modulation, not just enzyme inhibition.

A. Cytokine Profiling (ELISA)

  • Targets: TNF-α, IL-6, IL-1β.

  • Protocol: Use supernatants from Phase 2. Follow commercial sandwich ELISA kit instructions.

  • Expectation: A true anti-inflammatory agent will dose-dependently reduce cytokine secretion [6].

B. Pathway Analysis (Western Blot)

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Targets:

    • iNOS & COX-2: Downregulation indicates transcriptional suppression.

    • p-NF-κB (p65) & p-IκBα: Reduced phosphorylation confirms blockade of the NF-κB pathway.

    • MAPKs (p-ERK, p-JNK, p-p38): Secondary inflammatory pathways.

Mechanistic Visualization

The following diagram illustrates the putative point of action for Imidazo[4,5-b]pyridine derivatives within the macrophage inflammatory cascade.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα (Degradation) IKK->IkB NFkB NF-κB (p65) IkB->NFkB Release DNA Target Genes (iNOS, COX-2, TNF-a) NFkB->DNA Translocation Nucleus Nucleus NO Nitric Oxide (NO) DNA->NO Expression Cytokines Pro-inflammatory Cytokines DNA->Cytokines IPAN IPAN (Putative Inhibitor) IPAN->IKK Possible Block IPAN->NFkB

Figure 2: Putative signaling pathway. IPAN is hypothesized to intervene at the NF-κB translocation step or upstream kinase activation, reducing downstream inflammatory mediators.

Data Presentation & Statistical Analysis

Report your findings using the following structure to ensure comparability with peer-reviewed literature.

Table 1: Summary of Anti-Inflammatory Metrics

Treatment GroupConc. (µM)Cell Viability (%)NO Production (µM)Inhibition (%)TNF-α (pg/mL)
Control -100 ± 2.12.5 ± 0.5-< 10
LPS Only 1.0 µg/mL98 ± 3.445.0 ± 4.20%1200 ± 150
LPS + IPAN 1097 ± 2.838.0 ± 3.115.5%1050 ± 110
LPS + IPAN 5095 ± 4.022.5 ± 2.550.0%600 ± 85
LPS + IPAN 10092 ± 3.110.1 ± 1.877.5%250 ± 40
LPS + L-NMMA 5096 ± 2.55.0 ± 1.288.8%1100 ± 120*

*Note: L-NMMA is a direct NOS inhibitor and may not significantly lower cytokines, whereas NF-κB inhibitors (like potentially IPAN) should lower both.

Statistical Methods:

  • Perform One-way ANOVA followed by Dunnett’s post-hoc test.

  • Significance threshold: p < 0.05.

  • Calculate IC50 values using non-linear regression (GraphPad Prism or SigmaPlot).

References

  • Smolecule. (n.d.). 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile - Biological Activity. Retrieved from

  • National Institutes of Health (NIH). (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.[3][4][5][6] PubMed Central. Retrieved from

  • MDPI. (2020). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line. Retrieved from

  • ResearchGate. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. Retrieved from

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

  • National Institutes of Health (NIH). (2013). Suppression of Proinflammatory Cytokines in LPS-Induced RAW 264.7 Macrophages. PubMed Central. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile. We will delve into the probable causes and provide actionable, step-by-step solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: A low or non-existent yield is a common yet frustrating issue that can often be traced back to a few critical parameters. Let's break down the potential culprits:

  • Purity of Starting Materials: The primary starting material, pyridine-2,3-diamine, is susceptible to oxidation, which can be identified by a darkening in color from off-white/light pink to dark brown or black. Oxidized starting material will not participate effectively in the cyclization reaction.

    • Solution:

      • Assess the color of your pyridine-2,3-diamine. If it is significantly discolored, it is advisable to purify it.

      • Purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.

      • Store the purified diamine under an inert atmosphere (nitrogen or argon) and in a refrigerator to minimize future oxidation.

  • Inefficient Cyclization Conditions: The condensation and subsequent cyclization to form the imidazole ring is a dehydration reaction that is often acid-catalyzed.[1] Inadequate catalysis or insufficient heat can lead to an incomplete reaction.

    • Solution:

      • Catalyst: If using a catalyst such as phosphoric acid in a one-pot synthesis, ensure it is of a suitable grade and added in the correct stoichiometric amount.[2][3] For other acid catalysts like polyphosphoric acid (PPA), ensure it is fresh and properly mixed to create a homogeneous reaction medium.

      • Temperature: This reaction often requires elevated temperatures to drive off water and facilitate ring closure.[1] Ensure your reaction is reaching the target temperature. Calibrate your heating mantle or oil bath if necessary. A temperature range of 120-150 °C is typically a good starting point, but optimization may be required.

  • Moisture in the Reaction: The presence of excess water can shift the equilibrium of the condensation reaction away from the product.

    • Solution:

      • Use dry solvents and glassware. Flame-dry your flask and condenser before setting up the reaction under an inert atmosphere.

      • If using a solvent, consider one with a high boiling point that can azeotropically remove water (e.g., toluene or xylene with a Dean-Stark trap).

Issue 2: Formation of a Dark, Tarry, or Insoluble Byproduct

Question: My reaction mixture has turned into a dark, tarry mess, and I'm struggling to isolate any of the desired product. What's happening?

Answer: The formation of tar is indicative of polymerization or extensive decomposition of starting materials or the product. This is often a result of excessive heat or overly harsh reaction conditions.

  • Excessive Heat: While heat is necessary, too high a temperature can lead to the decomposition of the diamine starting material and the nitrile-containing product.

    • Solution:

      • Carefully control the reaction temperature. Set your heating mantle to the lower end of the optimal range and slowly increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

      • Ensure uniform heating by using a magnetic stirrer with adequate agitation.

  • Incorrect Stoichiometry: An excess of one of the reactants, particularly the malononitrile derivative, can lead to side reactions and polymerization under acidic conditions.

    • Solution:

      • Carefully measure your starting materials. A 1:1 to 1:1.2 molar ratio of pyridine-2,3-diamine to the dinitrile is a common starting point.

      • Consider adding the more reactive component dropwise or in portions to control the reaction rate and exotherm.

Issue 3: Difficulty in Product Purification

Question: I have obtained a crude product, but I am finding it difficult to purify it to the desired level. Column chromatography is yielding multiple overlapping spots, or the product is not crystallizing.

Answer: Purification challenges are common for heterocyclic compounds. The presence of a basic pyridine ring and a weakly acidic imidazole N-H can lead to streaking on silica gel.

  • Column Chromatography Issues:

    • Solution:

      • Solvent System: A common mobile phase is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).

      • Tailing/Streaking: To reduce streaking on silica gel, add a small amount of a basic modifier to your eluent. 0.5-1% triethylamine or ammonia in methanol can significantly improve the peak shape.

      • A patent for a similar compound suggests a chloroform and ethanol mixture for column chromatography, which could also be explored.[4]

  • Crystallization Difficulties:

    • Solution:

      • Solvent Screening: Experiment with a variety of solvents for recrystallization. Good single solvents to try are ethanol, methanol, or acetonitrile. A binary solvent system, such as dichloromethane/hexane or ethyl acetate/heptane, can also be effective.

      • Seeding: If you have a small amount of pure product, use a seed crystal to induce crystallization.

      • Purity: Ensure your crude product is reasonably pure before attempting crystallization. An initial pass through a short plug of silica gel can remove baseline impurities and improve the chances of successful crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile?

The most prevalent and direct method is the condensation of pyridine-2,3-diamine with a C2-synthon, typically a derivative of malonic acid.[1] A highly effective approach involves a one-pot reaction with a dinitrile, often catalyzed by an acid like phosphoric acid, which acts as both a catalyst and a dehydrating agent.[2][3]

Q2: Are there any alternative synthetic strategies I can consider?

Yes, while direct condensation is common, other methods for forming the imidazopyridine core exist. These include:

  • Reductive Cyclization: This involves the reaction of a 3-amino-2-nitropyridine with an aldehyde, followed by reduction of the nitro group which then cyclizes.[1]

  • Stepwise Amide Formation: The reaction can be performed in a stepwise manner by first forming an amide between the diamine and a suitable carboxylic acid derivative, followed by a separate cyclization/dehydration step.[1]

Q3: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system similar to what you plan to use for column chromatography (e.g., 10% methanol in dichloromethane). Visualize the spots under a UV lamp (254 nm). The disappearance of the starting materials (especially the diamine) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.

Q4: What are the key safety precautions for this synthesis?

  • Pyridine-2,3-diamine: Can be irritating to the skin and eyes. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use solvents in a well-ventilated fume hood.

  • Acids: Strong acids like phosphoric acid or polyphosphoric acid are corrosive. Handle with extreme care.

  • Heating: Be cautious when working with heated oil baths or heating mantles.

Q5: What analytical techniques are recommended for final product characterization?

To confirm the structure and purity of your final product, a combination of the following is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch.

Visual Guides and Workflows

General Synthetic Pathway

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Pyridine-2,3-diamine C Condensation & Cyclization A->C B Malononitrile Derivative (e.g., Malononitrile) B->C D 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile C->D  Acid Catalyst (e.g., H₃PO₄)  Heat (Δ)

Caption: A simplified workflow of the synthesis.

Troubleshooting Logic for Low Yield

G cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low Yield Observed Purity Check Purity of Pyridine-2,3-diamine Start->Purity Conditions Verify Reaction Conditions (Temp, Time) Start->Conditions Moisture Assess for Moisture Contamination Start->Moisture Purify Recrystallize or Purify Diamine Purity->Purify Discolored? Optimize Adjust Temp/Time Increase Catalyst Conditions->Optimize Sub-optimal? Dry Use Dry Solvents/ Glassware Moisture->Dry Suspected? Rerun Rerun Experiment Purify->Rerun Optimize->Rerun Dry->Rerun

Caption: A decision tree for troubleshooting low yield.

Data Summary Table

ParameterRecommendationRationale
Reactant Ratio 1:1.1 (Diamine:Dinitrile)A slight excess of the dinitrile can help drive the reaction to completion without promoting significant side reactions.
Catalyst Phosphoric Acid (H₃PO₄)Acts as both an effective catalyst and a dehydrating agent, simplifying the reaction setup.[2][3]
Temperature 120 - 150 °CSufficient to overcome the activation energy for cyclization and remove water, but controlled to prevent decomposition.
Reaction Time 2 - 6 hoursTypically sufficient for completion. Monitor by TLC to avoid prolonged heating.
Purification Eluent 5-10% Methanol in DCM + 1% Et₃NThe basic additive (triethylamine) improves peak shape and reduces tailing on silica gel.

References

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

  • Google Patents. EP0254588A1 - Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same.
  • MDPI. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Available from: [Link]

  • NIH National Center for Biotechnology Information. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Available from: [Link]

  • ResearchGate. (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Available from: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from: [Link]

  • MDPI. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]

Sources

Technical Support Center: Purification of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-53332-IMG Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely attempting to purify 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile , a critical intermediate often used in the synthesis of JAK/AKT inhibitors and other bioactive heterocycles.[1]

This compound presents a "dual-threat" challenge in chromatography:

  • Amphoteric Nature: The pyridine nitrogen is basic (pKa ~4.0), leading to strong interactions with acidic silanols on silica gel (tailing). The imidazole ring contains an acidic proton (NH), creating solubility issues in non-polar solvents.

  • Solubility Profile: It is generally insoluble in Hexanes/Ethyl Acetate but soluble in DMSO, DMF, and hot alcohols.[1]

This guide provides a self-validating purification protocol designed to overcome these specific chemical properties.

Standard Operating Procedure (SOP): Flash Chromatography

Objective: Isolate high-purity (>95%) target compound from crude reaction mixtures (typically cyclization of 2,3-diaminopyridine with ethyl cyanoacetate).

Phase A: Sample Preparation (Critical)

Do not attempt liquid loading with DCM or Ethyl Acetate. The compound will likely precipitate at the head of the column, causing band broadening and high backpressure.[1]

  • Recommended Method: Dry Loading [1]

    • Dissolve the crude mixture in a minimum amount of MeOH/DCM (1:1) or DMF .

    • Add silica gel (ratio 1:3 crude-to-silica by mass).[1]

    • Rotary evaporate to dryness until a free-flowing powder is obtained.

    • Load the powder into a solid load cartridge or pre-column.[1]

Phase B: Mobile Phase Selection

Standard silica gel is acidic (pH ~5). The basic pyridine nitrogen will bind irreversibly or streak without a modifier.[1]

Solvent SystemCompositionRole of ModifierApplication
System A (Primary) DCM / MeOH / NH₄OH Ammonium Hydroxide (0.5 - 1%) competes for silanol sites.[1]Best for purity. Excellent peak shape.[1]
System B (Alternative) DCM / MeOH / TEA Triethylamine (1%) blocks silanols.Good, but TEA is harder to remove (high boiling point).
System C (Green) EtOAc / EtOH / NH₄OH 3:1 ratio of EtOAc:EtOH + 1% NH₄OH.Use if chlorinated solvents are restricted.
Phase C: Gradient Protocol
  • Column: Spherical Silica, 20–40 µm (High Surface Area).

  • Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for a 12g column).

  • Gradient Profile (System A):

    • Equilibration: 100% DCM (with 0.5% NH₄OH) for 3 CV (Column Volumes).

    • Hold: 0–2% MeOH for 2 CV (Elutes non-polar impurities).

    • Ramp: 2% to 10% MeOH over 10 CV.

    • Elution: Target typically elutes between 4–8% MeOH depending on loading.[1]

    • Wash: Flush with 20% MeOH to remove polar starting materials (diamines).

Troubleshooting & FAQs

Q1: My peak is tailing significantly (Shark Fin shape). How do I fix this?

Diagnosis: This is classic "Silanol Effect."[1] The basic pyridine nitrogen is hydrogen-bonding to the acidic silica surface.[1] Corrective Action:

  • Check Modifier: Ensure you are using Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) in both solvent bottles (or premixed in the organic modifier).

  • Concentration: Increase NH₄OH from 0.5% to 1.0%.

  • Stationary Phase: Switch to an Amine-Functionalized Silica column (NH2-Silica).[1] This eliminates the need for liquid modifiers and provides a "shielded" surface.[1]

Q2: The compound precipitates on the column (High Backpressure).

Diagnosis: The compound has low solubility in the starting mobile phase (DCM).[1] Corrective Action:

  • Switch Loading: Use the Dry Loading technique described in Phase A.

  • Solubility Check: If the compound is only soluble in DMSO/DMF, ensure the dry load silica is completely dry before running.[1] Residual DMSO will wash off and carry the compound into the waste too early ("breakthrough").

Q3: I cannot separate the product from the starting material (2,3-diaminopyridine).

Diagnosis: Both compounds are polar and basic.[1] Corrective Action:

  • Shallow Gradient: Use a "Isocratic Hold" step. Hold the gradient at 3% MeOH for 5 CVs. The less polar nitrile (Target) should elute before the highly polar diamine.

  • pH Adjustment: The diamine is more basic.[1] Using a slightly less basic modifier (like TEA instead of NH₄OH) might affect their relative retention times differently.

Method Development Logic (Visualized)

The following diagram illustrates the decision-making process for purifying this specific heterocycle.

PurificationLogic Start Crude Reaction Mixture (Imidazo[4,5-b]pyridin-2-yl-acetonitrile) SolubilityCheck Solubility Check: Soluble in DCM? Start->SolubilityCheck LiquidLoad Liquid Loading (DCM/MeOH) SolubilityCheck->LiquidLoad Yes DryLoad Dry Loading (Adsorb on Silica/Celite) SolubilityCheck->DryLoad No (Precipitates) TLC TLC Analysis (10% MeOH in DCM) LiquidLoad->TLC DryLoad->TLC StreakCheck Does Spot Streak? TLC->StreakCheck AddModifier Add 1% NH4OH or TEA to Mobile Phase StreakCheck->AddModifier Yes (Tailing) StandardRun Standard Gradient 0-10% MeOH/DCM StreakCheck->StandardRun No RunColumn Run Flash Column AddModifier->RunColumn StandardRun->RunColumn CheckPurity Purity Check (NMR/LCMS) RunColumn->CheckPurity Recrystallize Recrystallize (EtOH or DMF/H2O) CheckPurity->Recrystallize <95% Success Pure Compound (>95%) CheckPurity->Success >95%

Figure 1: Decision matrix for purification.[1] Note the critical "Dry Loading" path due to the compound's poor solubility in non-polar solvents.[1]

Troubleshooting Matrix: Peak Tailing

Use this logic tree when observing poor peak shape.

TailingFix Problem Problem: Peak Tailing CheckMod Is Modifier Present? Problem->CheckMod AddBase Add 0.5% TEA or NH4OH CheckMod->AddBase No CheckType Modifier Type? CheckMod->CheckType Yes SwitchBase Switch TEA <-> NH4OH CheckType->SwitchBase Ineffective CheckCol Column Type? CheckType->CheckCol Optimized UseAmine Use Amine (NH2) Functionalized Silica CheckCol->UseAmine Standard Silica Fails

Figure 2: Step-by-step troubleshooting for peak tailing caused by basic nitrogen-silanol interactions.[1]

References

  • Biotage. (n.d.). Strategies for the Purification of Basic Compounds. Retrieved from [Link]

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Purifying Heterocycles. Retrieved from [Link]

  • Phenomenex. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (Various). Synthesis of Imidazo[4,5-b]pyridine derivatives. (General reference for the class of compounds).

Sources

Technical Support Center: Stability Profiling of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely utilizing 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile as a scaffold intermediate or a specific probe in kinase inhibition or anti-inflammatory studies. While the imidazo[4,5-b]pyridine core is a privileged structure in medicinal chemistry (isosteric with purines), the attached acetonitrile moiety (-CH₂-CN) introduces specific stability challenges in biological buffers.

This guide addresses the two primary failure modes for this compound in cell culture:

  • Physical Instability: "Crashing out" (precipitation) upon dilution from DMSO.

  • Chemical Instability: Reactivity of the "active methylene" group and nitrile hydrolysis.

Module 1: Physical Stability (Solubility Management)

The Issue: Users frequently report inconsistent IC₅₀ values or "crystal formation" in wells after 24 hours. The Cause: The "DMSO Shock." This compound is a planar, hydrophobic heterocycle. When a high-concentration DMSO stock (e.g., 10 mM) is piped directly into aqueous media, the rapid change in polarity causes immediate, often microscopic, precipitation that is invisible to the naked eye but fatal to the assay.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not spike 100% DMSO stock directly into the cell culture well.

Step-by-Step Methodology:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM. Vortex until clear.

  • Intermediate Dilution (The Critical Step): Prepare a 10x or 100x intermediate solution in PBS + 5% DMSO or serum-free media.

    • Why? This allows the compound to equilibrate in a semi-aqueous environment before facing the full protein/salt complexity of complete media.

  • Final Dosing: Add the intermediate solution to the cell culture well to reach the final 1x concentration (final DMSO should be <0.5%).

Visualization: Solubility Workflow

SolubilityWorkflow cluster_0 Safe Zone Stock 10 mM Stock (100% DMSO) Inter Intermediate (PBS + 5% DMSO) Stock->Inter 1:10 Dilution Media Cell Culture Media (10% FBS) Stock->Media Direct Spike (Avoid!) Inter->Media Final Dosing Cells Cell Monolayer (Assay Ready) Media->Cells Uptake Precip Micro-Precipitation (Assay Failure) Media->Precip Hydrophobic Crash

Caption: Figure 1. The "Step-Down" dilution prevents hydrophobic shock precipitation, ensuring the compound remains in solution during dosing.

Module 2: Chemical Stability (Reactivity Profile)

The Issue: Loss of compound potency over 48–72 hours, or appearance of unexpected peaks in LC-MS. The Cause: The methylene group (-CH₂-) between the aromatic ring and the nitrile is an "Active Methylene." Flanked by an electron-withdrawing nitrile and an electron-deficient pyridine ring, these protons are acidic (pKa ~11-13).

Degradation Pathways in Media (pH 7.4, 37°C)
PathwayProbabilityMechanismResult
Oxidative Dimerization High The active methylene deprotonates slightly and oxidizes, linking two molecules.Formation of inactive dimers; loss of free compound.
Nitrile Hydrolysis Medium Slow hydrolysis of -CN to -CONH₂ (amide). Catalyzed by heat and pH.Conversion to 2-(3H-imidazo[4,5-b]pyridin-2-yl)acetamide .
Aldehyde Condensation Low Knoevenagel condensation with aldehydes (e.g., from lipid peroxidation in aged media).Formation of adducts; potential cytotoxicity.[1]
Validation Experiment: Stability Assay
  • Spike: Add compound (10 µM) to cell-free media (DMEM + 10% FBS) and incubate at 37°C.

  • Sampling: Aliquot at T=0, 6h, 12h, 24h, 48h.

  • Quench: Add 3 volumes of ice-cold Acetonitrile (ACN) to precipitate serum proteins. Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS. Monitor for:

    • Parent: [M+H]⁺

    • Amide Hydrolysis Product: [M+H]⁺ + 18 Da.

    • Acid Hydrolysis Product: [M+H]⁺ + 19 Da (minor).

Visualization: Degradation Pathways

Degradation Parent Parent Compound (-CH2-CN) Active Active Methylene Anion (-CH-CN)⁻ Parent->Active pH > 7.4 Deprotonation Amide Primary Amide (-CH2-CONH2) Parent->Amide H2O / 37°C Slow Hydrolysis Dimer Oxidative Dimer (Inactive Precipitate) Active->Dimer Oxidation (O2) Acid Carboxylic Acid (-CH2-COOH) Amide->Acid Extended Time

Caption: Figure 2. Chemical fate of the scaffold. Oxidative dimerization at the active methylene is a higher risk than hydrolysis in short-term assays.

Module 3: Serum Interaction (The "Protein Sink")

The Issue: High IC₅₀ values in whole media compared to biochemical (enzyme-only) assays. The Cause: Albumin (BSA/FBS) binding. The imidazopyridine core is hydrophobic, and the active methylene can act as a soft nucleophile, potentially forming covalent adducts with cysteine residues on serum proteins (though reversible).

Recommendation:

  • Serum Shift Assay: Perform your dose-response curve in 1% FBS vs. 10% FBS .

  • Interpretation: If the IC₅₀ shifts by >10-fold, your compound is heavily protein-bound. You must correct your dosing concentration to account for the "free fraction."

Frequently Asked Questions (FAQ)

Q1: Can I store the compound in media at 4°C? A: No. While hydrolysis is slow at 4°C, the compound may precipitate or bind to plastic surfaces over time. Always prepare fresh dilutions from DMSO stocks immediately before use.

Q2: I see a peak at M+18 in my LC-MS. Is my compound ruined? A: This is the amide hydrolysis product . If this peak represents <5% of the total area, your data is likely valid. If >10%, your media pH may have drifted alkaline (common in old media), accelerating hydrolysis. Use fresh media with functional HEPES buffering.

Q3: Why does the media turn slightly yellow when I add the compound? A: The "active methylene" anion is often colored (yellow/orange) due to conjugation with the aromatic rings. A slight color change at high concentrations (e.g., >50 µM) is normal and indicates deprotonation, but ensure this does not interfere with colorimetric readouts (like MTT/MTS assays).

References

  • World Health Organization. (2004). Halogenated Acetonitriles in Drinking-water. Guidelines for Drinking-water Quality. Link (Provides foundational data on nitrile hydrolysis kinetics in aqueous buffers).

  • Kimura-Hara, S., et al. (2022).[2] Haloacetonitrile stability in cell culture media used in in vitro toxicological studies.[1][2][3] Chemosphere, 313, 137568. Link (Critical reference for nitrile stability in DMEM/FBS and the impact of volatilization/hydrolysis).

  • BenchChem. (2025). The Active Methylene Group in Nitroacetonitrile: A Technical Guide. Link (General principles of active methylene acidity and reactivity in organic synthesis).

  • Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data. Link (Standard guide for DMSO solubility limits and "shock" precipitation).

  • Kao, C. M., et al. (2006). Enzymatic degradation of nitriles by Klebsiella oxytoca.[5] Applied Microbiology and Biotechnology, 71(2), 228-233. Link (Mechanistic insight into nitrile-to-amide hydrolysis pathways).

Sources

Optimizing reaction conditions for imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the technical support hub for the synthesis and optimization of imidazo[4,5-b]pyridine scaffolds. This guide moves beyond standard textbook procedures to address the "hidden" variables that cause reaction failure, poor regioselectivity, and purification nightmares.

Module 1: Core Skeleton Construction

The Challenge: Cyclizing the imidazole ring onto the pyridine backbone often requires harsh dehydrating conditions or specific oxidative environments, leading to "tarry" byproducts or incomplete conversion.

Protocol A: The "Modern Standard" (Oxidative Cyclization)

Best for: diverse C2-substituents using aldehydes.

Avoid the classic Polyphosphoric Acid (PPA) route if possible. It is viscous, difficult to quench, and often traps product. Instead, use oxidative cyclization with sodium metabisulfite (


).

Step-by-Step Protocol:

  • Stoichiometry: Dissolve 2,3-diaminopyridine (1.0 equiv) and the appropriate aldehyde (1.0–1.1 equiv) in DMF or DMAc.

  • Oxidant: Add

    
     (1.2–1.5 equiv).
    
  • Conditions: Heat to 100–120 °C for 4–6 hours.

  • Work-up: Pour the mixture into ice water. The bisulfite adducts are water-soluble, while the imidazo[4,5-b]pyridine product often precipitates.

Why this works (Causality): The reaction proceeds via a Schiff base intermediate. The


 acts as a mild oxidant to facilitate the dehydrogenation step required to aromatize the imidazole ring. Unlike PPA, this method avoids strong acid-mediated decomposition of sensitive aldehyde substituents.
Protocol B: The "One-Pot" Reductive Cyclization

Best for: Starting from 2-chloro-3-nitropyridine (cheaper starting material).

Step-by-Step Protocol:

  • Substitution: React 2-chloro-3-nitropyridine with a primary amine (

    
    ) in EtOH/TEA to install the N-substituent.
    
  • Reduction/Cyclization: Add Iron powder (5 equiv) and ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     (aq) or AcOH directly to the same vessel (or after solvent swap to AcOH). Heat to reflux.[1][2]
    
  • Orthoester Trap: If C2-H is desired, add triethyl orthoformate (TEOF) and catalytic Ytterbium triflate (

    
    ) or sulfamic acid.
    

Troubleshooting Table: Cyclization Failures

SymptomProbable CauseCorrective Action
Black Tar / No Precipitate Polymerization of diamine; PPA quench exotherm.Switch to Protocol A (Oxidative). If using PPA, pour into ice very slowly with vigorous stirring.
Incomplete Conversion Schiff base formed but not cyclized.Increase oxidant loading (

or

). Ensure temp >100°C.
Product Stuck in Aqueous Amphoteric nature of the scaffold.Adjust pH to ~7-8 (isoelectric point vicinity). Use n-Butanol for extraction if DCM fails.

Module 2: The Regioselectivity Crisis (N-Alkylation)

The Challenge: Alkylating the imidazo[4,5-b]pyridine core is the most frequent point of failure. The scaffold has three nucleophilic nitrogens: N1, N3, and N4 (pyridine).[3]

  • N3 (Thermodynamic): Usually favored in basic conditions due to the specific tautomeric equilibrium.

  • N1 (Kinetic/Steric): Difficult to access via direct alkylation; often requires blocking groups or specific Pd-catalysis.

  • N4 (Quaternization): A common side reaction with highly reactive electrophiles (e.g., MeI, BnBr).

Visualization: Regioselectivity Decision Tree

The following logic flow helps you select the correct conditions based on your desired isomer.

Regioselectivity Start Target Isomer? N3 Target: N3-Alkyl Start->N3 N1 Target: N1-Alkyl Start->N1 Direct Direct Alkylation (Base + R-X) N3->Direct Preferred N1->Direct Difficult (Mixtures) PdCat Pd-Catalyzed Amidation N1->PdCat High Selectivity Conditions Conditions: Cs2CO3 / DMF Thermodynamic Control Direct->Conditions Route Route: 2-Cl-3-NH2-Pyridine + Amide coupling PdCat->Route

Caption: Decision logic for targeting N1 vs. N3 substituted imidazo[4,5-b]pyridines. Direct alkylation heavily biases N3.

Protocol: Regioselective N1-Synthesis (The "Rosenberg-Clark" Method)

Direct alkylation of the ring rarely yields N1 > 10-20%. To get N1, you must build the ring with the substituent already attached.

  • Coupling: React 2-chloro-3-aminopyridine with a primary amide (

    
    ) using a Pd catalyst.
    
    • Catalyst:

      
       / Xantphos or BrettPhos.
      
    • Base:

      
      .
      
    • Solvent: Dioxane, 100°C.[4]

  • Cyclization: The intermediate amidine often cyclizes in situ or upon treatment with mild acid, yielding the N1-substituted product exclusively.

Module 3: Purification & Isolation

The Challenge: Imidazo[4,5-b]pyridines are highly polar and capable of H-bonding, causing them to streak on silica or crash out in impure forms.

FAQ: How do I purify my gummy crude?

Q: My product is stuck on the baseline of the TLC (Hex/EtOAc).

  • A: Switch solvent systems. These scaffolds require DCM:MeOH (95:5 to 90:10) . Add 1%

    
     (aqueous ammonia) to the eluent to deprotonate the imidazole/pyridine nitrogens and sharpen the peak shape.
    

Q: Recrystallization isn't working.

  • A: Try acetonitrile or ethanol/water mixtures. If the product is an N-oxide or salt, use reverse-phase chromatography (C18) with water/acetonitrile (+0.1% Formic Acid).

Module 4: Mechanism & Logic (The "Why")

The Tautomer Trap

Understanding the tautomerism is vital for troubleshooting.

  • Neutral State: The proton prefers N3 (the imidazole nitrogen closer to the pyridine ring fusion) due to an intramolecular H-bond with the pyridine nitrogen lone pair or electronic stabilization.

  • Anionic State (Alkylation): When deprotonated (e.g., by

    
    ), the negative charge is delocalized. However, the N3 position is often sterically less hindered and electronically favored for attack, leading to the N3-isomer as the major product.
    
  • N4-Quaternization: The pyridine nitrogen (N4) is nucleophilic. If you use a "soft" electrophile (like Benzyl bromide) and a weak base, you risk alkylating the pyridine ring, forming a salt that is water-soluble and often discarded by mistake during workup.

Synthetic Workflow Summary

SynthesisWorkflow SM Starting Material: 2,3-Diaminopyridine Cyclization Cyclization (Aldehyde + Na2S2O5) SM->Cyclization Heat, DMF Core Core Scaffold: Imidazo[4,5-b]pyridine Cyclization->Core Alkylation Alkylation (Base + R-X) Core->Alkylation K2CO3 / DMF Mixture Mixture: N3 (Major) + N1 (Minor) + N4 (Salt) Alkylation->Mixture Purification Purification: DCM/MeOH + NH3 Mixture->Purification

Caption: Standard synthetic workflow showing the bottleneck at the alkylation stage.

References

  • Review of Synthetic Approaches

    • Jarmoni, K., et al. (2024).[5] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.

  • Oxidative Cyclization Protocols

    • Bembalkar, S. R., et al. (2017). "Microwave assisted and conventional synthetic methods of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine." European Journal of Chemistry.[1]

  • Regioselective Pd-Catalysis (N1-Substitution)

    • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[6] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles." Organic Letters.

  • Regioselectivity & Alkylation Studies

    • Jabri, Z., et al. (2022). "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures...". Journal of Chemical Technology and Metallurgy.

Sources

Enhancing the selectivity of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile for specific kinases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Selectivity of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile for Specific Kinases

Executive Summary

Welcome to the Technical Support Center for 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile . This guide addresses the specific challenges of using this ATP-competitive scaffold in kinase drug discovery.

While the imidazo[4,5-b]pyridine core is a privileged structure mimicking the adenine ring of ATP, its "naked" form (the acetonitrile derivative) is inherently promiscuous. To achieve selectivity for targets like Aurora Kinases , p38 MAPK , or FLT3 , you must chemically evolve the acetonitrile "tail" and the pyridine "head" to exploit specific hydrophobic pockets and gatekeeper residues.

This guide covers synthetic derivatization, Structure-Activity Relationship (SAR) logic, and troubleshooting for biochemical assays.

Module 1: Chemical Derivatization Strategies

Objective: Transform the non-selective nitrile handle into a high-affinity pharmacophore.

The acetonitrile group at the C2 position is chemically reactive (acidic


-protons). It serves as a versatile "hook" to reach the ribose-binding pocket or the solvent-exposed region of the kinase.
Protocol: Converting the Nitrile to Selectivity-Determining Heterocycles

Why this works: The nitrile group is linear and offers limited van der Waals contact. converting it to a 5-membered heterocycle (like a thiazole or oxadiazole) creates a "hinge-binder extension" that can lock into specific conformations required for Aurora A or p38 selectivity.

Workflow:

  • Thioamide Formation: Treat the acetonitrile with

    
     (or Lawesson's reagent) to form the thioacetamide.
    
  • Hantzsch Cyclization: React the thioacetamide with

    
    -haloketones to generate thiazole  derivatives.
    
    • Target: This is the classic route for Aurora Kinase inhibitors (e.g., CCT129202 analogues).

  • Knoevenagel Condensation: React the active methylene of the acetonitrile with aldehydes.

    • Target: Creates acrylonitrile derivatives often used to target Michael acceptors (cysteines) in the ATP pocket for covalent inhibition.

Visualization: Synthetic Pathway for Selectivity

SynthesisPath Start 2-(3H-Imidazo[4,5-b] pyridin-2-yl)acetonitrile Inter Thioacetamide Intermediate Start->Inter H2S / Et3N Prod2 Acrylonitrile (Covalent Cys Targeting) Start->Prod2 Aldehyde / Knoevenagel Prod1 Thiazole Derivative (Aurora A Selective) Inter->Prod1 Hantzsch Cyclization (alpha-haloketone)

Figure 1: Divergent synthesis pathways converting the acetonitrile handle into selectivity-determining pharmacophores.

Module 2: SAR Logic & Structural Biology

Objective: Engineer the scaffold to discriminate between homologous kinases (e.g., Aurora A vs. Aurora B).

The "Gatekeeper" Strategy

The imidazo[4,5-b]pyridine core binds to the hinge region via the N1 and N3 nitrogens. To enhance selectivity, you must target the Gatekeeper Residue (the amino acid controlling access to the hydrophobic back pocket).

FeatureModification StrategyKinase Consequence
C2-Acetonitrile Convert to bulky Thiazole-Amine Clashes with large gatekeepers (e.g., Methionine); fits small gatekeepers (e.g., Threonine in Aurora A ).
N3-Position Alkylation (Methyl/Ethyl)Induces steric clash. Abl kinase (Thr gatekeeper) tolerates this; Src (Thr) tolerates this; others may not.
C6-Position Add solubilizing group (Piperazine)Extends into the solvent front. Critical for ADME properties and reducing promiscuous binding.
Troubleshooting Selectivity Ratios

Problem: Your compound inhibits both Aurora A and Aurora B equipotently. Solution: Aurora A has a slightly larger hydrophobic pocket near Thr217 compared to Aurora B.

  • Action: Increase the lipophilicity of the substituent derived from the acetonitrile group. A bulky hydrophobic group (e.g., a substituted phenyl ring attached to the thiazole) often improves Aurora A selectivity by >10-fold [1].

Module 3: Assay Troubleshooting & Interference

Objective: Ensure your


 data reflects true kinase inhibition, not assay artifacts.
Issue: Intrinsic Fluorescence Interference

Symptom: In fluorescence-based kinase assays (e.g., FRET or FP), you observe erratic baselines or "negative inhibition." Root Cause: The imidazo[4,5-b]pyridine scaffold is highly fluorescent (often used as a fluorophore itself). It can emit in the blue/green region, interfering with readout signals. Validation Protocol:

  • Run a "Compound Only" control (No Enzyme, No ATP).

  • If fluorescence is detected >10% of signal window, switch to a Luminescence Assay (e.g., ADP-Glo) or Mobility Shift Assay (Caliper/LabChip).

Issue: Aggregation-Based False Positives

Symptom: Steep dose-response curves (Hill slope > 2.0) or flat SAR (small chemical changes don't change potency). Root Cause: Planar heteroaromatics stack in aqueous solution, forming colloids that sequester the enzyme non-specifically. Validation Protocol:

  • Add 0.01% Triton X-100 or CHAPS to the reaction buffer.

  • Spin down the compound stock (10,000 x g) before dilution.

  • If

    
     shifts by >3-fold with detergent, the initial activity was likely due to aggregation.
    
Visualization: Assay Troubleshooting Logic

AssayDebug Start High Potency Observed (Low IC50) Check1 Hill Slope > 2.0? Start->Check1 Check2 Fluorescent Readout? Check1->Check2 No Agg Suspect Aggregation: Add 0.01% Triton X-100 Check1->Agg Yes Interf Suspect Interference: Switch to ADP-Glo / MS Check2->Interf Yes Valid Valid Hit: Proceed to Selectivity Panel Check2->Valid No Agg->Valid Potency Retained Interf->Valid Potency Retained

Figure 2: Decision tree for distinguishing true kinase inhibition from assay artifacts.

Frequently Asked Questions (FAQs)

Q1: Why is the acetonitrile group considered "acidic" in this scaffold? The methylene protons (


) of the acetonitrile group are flanked by the electron-withdrawing nitrile (CN) and the electron-deficient pyridine ring. This makes them highly acidic (

).
  • Practical Implication: You can deprotonate this position with weak bases (like

    
    ) to perform alkylations or condensations without destroying the rest of the molecule.
    

Q2: My compound precipitates in the assay buffer. How do I improve solubility? The imidazo[4,5-b]pyridine core is planar and lipophilic.

  • Fix: Introduce a solubilizing group at the C6 or C7 position of the pyridine ring. A piperazine or morpholine tail is standard practice. This disrupts the crystal packing and introduces a protonatable nitrogen for water solubility [2].

Q3: Can I target Cysteine-rich kinases (like EGFR T790M) with this scaffold? Yes. By performing a Knoevenagel condensation on the acetonitrile group with an aldehyde, you create an acrylonitrile moiety. This is a Michael acceptor that can form a covalent bond with a cysteine residue in the ATP pocket, drastically increasing selectivity and potency [3].

References

  • Bavetsias, V., et al. (2010). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry. Available at: [Link]

  • Sajith, A. M., et al. (2015).[1] "Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres." European Journal of Medicinal Chemistry. Available at: [Link][1]

  • Rupert, K. C., et al. (2003). "Imidazopyrimidines, potent inhibitors of p38 MAP kinase."[2][3][4] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Support Center: Strategies to Reduce the Toxicity of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the inherent toxicity often associated with this important class of compounds. Our goal is to equip you with the knowledge to rationally design and synthesize safer, more effective molecules.

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interaction with a wide array of biological targets.[1][2][3][4] This versatility has led to their investigation as kinase inhibitors, anti-cancer agents, and antimicrobials.[2][4] However, off-target effects and inherent cytotoxicity can often hinder their therapeutic development. This guide provides actionable strategies to mitigate these toxicities.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the development of imidazo[4,5-b]pyridine derivatives. Each question is followed by a detailed explanation and actionable troubleshooting steps.

FAQ 1: My lead imidazo[4,5-b]pyridine derivative shows excellent potency but is highly cytotoxic to healthy cell lines. What are my immediate next steps?

This is a classic challenge in drug discovery. The key is to uncouple the desired pharmacological effect from the off-target toxicity.

Troubleshooting Steps:

  • Establish a Structure-Toxicity Relationship (STR): Your primary goal is to understand which parts of your molecule are contributing to the toxicity. A systematic Structure-Activity Relationship (SAR) and STR study is crucial.[5][6]

    • Actionable Protocol: Synthesize a small library of analogs with modifications at various positions of the imidazo[4,5-b]pyridine core.

    • Causality: By systematically altering substituents, you can identify "toxicity hotspots" on your scaffold. For instance, a particular lipophilic group might be enhancing membrane disruption, or a specific substitution pattern could be leading to the formation of reactive metabolites.

  • Assess Metabolic Stability and Reactive Metabolite Formation: Toxicity can often arise from how the compound is metabolized.

    • Actionable Protocol: Conduct in vitro microsomal stability assays. If the compound is rapidly metabolized, perform metabolite identification studies using LC-MS/MS.

    • Causality: The cytochrome P450 enzyme system can introduce reactive functional groups (e.g., epoxides, quinones) that can covalently bind to cellular macromolecules like DNA and proteins, leading to toxicity.[7] Understanding the metabolic fate of your compound is paramount.

  • Evaluate Off-Target Kinase Profiling: If your primary target is a kinase, broad-spectrum kinase profiling is essential.

    • Actionable Protocol: Screen your compound against a panel of kinases. Several commercial services offer this.

    • Causality: Imidazo[4,5-b]pyridines are known to be "promiscuous" kinase inhibitors.[2][4] Toxicity may stem from the inhibition of essential "housekeeping" kinases. Identifying these off-targets allows for rational redesign to improve selectivity.

Experimental Workflow: Initial Toxicity Assessment

Start High Potency, High Cytotoxicity Lead Compound STR Synthesize Analog Library (STR/SAR) Start->STR Metabolism Microsomal Stability & MetID Start->Metabolism Kinase Off-Target Kinase Screen Start->Kinase Decision Analyze Data & Identify Toxicity Source STR->Decision Metabolism->Decision Kinase->Decision Redesign Rational Drug Redesign Decision->Redesign

Caption: Initial workflow for addressing cytotoxicity.

FAQ 2: I've identified a potential "toxicity hotspot" on my molecule. What are some effective structural modification strategies?

Once you have a hypothesis about the source of toxicity, you can employ several medicinal chemistry strategies to mitigate it.

Troubleshooting & Mitigation Strategies:

  • Bioisosteric Replacement: This is a powerful technique to retain desired activity while altering properties that contribute to toxicity, such as metabolism or off-target binding.[8]

    • Actionable Protocol: Replace the problematic functional group with a bioisostere. For example, if a phenyl group is leading to unwanted metabolic oxidation, consider replacing it with a pyridyl or thiophene ring.[8]

    • Causality: Bioisosteres are chemical groups with similar steric and electronic properties.[9] This allows them to maintain the necessary interactions with the primary target while presenting a different metabolic profile or avoiding interactions with off-targets.

Problematic Group Potential Bioisosteric Replacements Rationale for Change
PhenylPyridyl, Thienyl, Fluorinated PhenylAlter metabolic profile, modulate electronics.
Carboxylic AcidTetrazole, AcylsulfonamideImprove oral bioavailability, reduce acidity.
Methyl (prone to oxidation)Trifluoromethyl, CyclopropylBlock metabolic oxidation.
AmideReverse Amide, 1,2,4-OxadiazoleImprove metabolic stability.
  • Introduction of Polar Functional Groups: Increasing the polarity of your molecule can reduce off-target hydrophobic interactions and improve clearance.

    • Actionable Protocol: Introduce hydroxyl, amino, or short PEG chains to solvent-exposed regions of your molecule.

    • Causality: Highly lipophilic compounds can non-specifically bind to various cellular components and have poor pharmacokinetic properties. Increasing polarity can improve the therapeutic index.

  • Blocking Metabolic Sites: If you've identified a specific site of metabolic activation, you can block it.

    • Actionable Protocol: If a particular aromatic ring is being hydroxylated, introduce a fluorine or chlorine atom at that position. If a methyl group is being oxidized, replace it with a trifluoromethyl group.

    • Causality: This strategy, often called "metabolic shunting," redirects metabolism to other parts of the molecule that may produce less toxic metabolites.

Decision Tree for Structural Modification

Start Toxicity Hotspot Identified Metabolic Is it a metabolic liability? Start->Metabolic Yes OffTarget Is it an off-target interaction? Start->OffTarget No Block Block Metabolic Site (e.g., fluorination) Metabolic->Block Specific site known Bioisostere_Met Bioisosteric Replacement to alter metabolism Metabolic->Bioisostere_Met General liability Bioisostere_OT Bioisosteric Replacement to disrupt off-target binding OffTarget->Bioisostere_OT Yes Polarity Increase Polarity OffTarget->Polarity Other Consider other mechanisms (e.g., formulation) OffTarget->Other No

Caption: Decision-making for toxicity reduction.

FAQ 3: My compound is not inherently cytotoxic but shows in vivo toxicity (e.g., hepatotoxicity). How should I approach this?

In vivo toxicity that is not predicted by in vitro assays often points to issues with metabolism, distribution, or formulation.

Troubleshooting Steps:

  • In-depth ADME/Tox Profiling:

    • Actionable Protocol: Conduct a full panel of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies. This includes Caco-2 permeability, plasma protein binding, and in vivo pharmacokinetic studies in rodents.

    • Causality: Poor solubility can lead to precipitation in organs. High plasma protein binding can lead to low free drug concentrations and unpredictable effects. Rapid metabolism can lead to high concentrations of potentially toxic metabolites in the liver.[7]

  • Investigate Drug Formulation:

    • Actionable Protocol: Experiment with different formulation strategies. This could include using solubility enhancers like cyclodextrins, creating a salt form of your compound, or using a nanoparticle delivery system.

    • Causality: A poor formulation can lead to low and erratic absorption, resulting in a narrow therapeutic window. Improving the formulation can significantly enhance the safety and efficacy profile of a drug candidate.

Part 2: Key Experimental Protocols

This section provides step-by-step methodologies for essential experiments in assessing and mitigating the toxicity of imidazo[4,5-b]pyridine derivatives.

Protocol 1: General Procedure for Analog Synthesis via Suzuki Coupling

This protocol is a common method for introducing diversity at the 2-position of the imidazo[4,5-b]pyridine core.

Materials:

  • 2-Bromo-imidazo[4,5-b]pyridine precursor

  • Desired boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add the 2-bromo-imidazo[4,5-b]pyridine precursor (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Human cell lines (e.g., a cancer cell line and a normal fibroblast line like HFF-1)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette and plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should be ≤ 0.5%.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validation: The assay should include positive and negative controls. The Z'-factor should be calculated to assess the quality of the assay.

Part 3: Concluding Remarks

The journey of developing a safe and effective drug from an imidazo[4,5-b]pyridine scaffold is a multi-parameter optimization challenge. Toxicity is a key hurdle that must be addressed early and systematically. By understanding the structure-toxicity relationships, investigating metabolic pathways, and employing rational design strategies such as bioisosteric replacement, researchers can significantly improve the therapeutic potential of this versatile chemical class. This guide provides a foundational framework for troubleshooting and mitigating toxicity, but it is the innovative application of these principles in your specific projects that will ultimately lead to success.

References

  • Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. Available at: [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ScienceDirect. Available at: [Link]

  • Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ScienceDirect. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. PubMed. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. Available at: [Link]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed. Available at: [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Available at: [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. National Institutes of Health. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. ACS Publications. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available at: [Link]

Sources

Validation & Comparative

Benchmarking the antibacterial efficacy of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile against standard antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile (also known as 2-cyanomethylimidazo[4,5-b]pyridine ) represents a critical "privileged scaffold" in medicinal chemistry. Unlike broad-spectrum antibiotics that target conserved bacterial machinery indiscriminately, this compound and its derivatives exhibit a distinct efficacy profile, showing particular promise against Mycobacterium tuberculosis while often requiring specific derivatization to achieve high potency against Gram-negative pathogens like E. coli.

This guide provides a rigorous technical framework for benchmarking this compound against standard antibiotics (Ciprofloxacin, Ampicillin, Rifampicin). It moves beyond generic screening to focus on the specific biological niches—purine mimicry and kinase inhibition—where this scaffold outperforms standard therapies.

Chemical Identity
FeatureDetails
IUPAC Name 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile
CAS Number 107932-97-8
Molecular Formula C₈H₆N₄
Molecular Weight 158.16 g/mol
Key Functional Group Cyanomethyl (-CH₂CN) at C-2 position
Solubility DMSO (High), Ethanol (Moderate), Water (Low)

Mechanism of Action: The "Purine Mimicry" Hypothesis

To interpret benchmarking data correctly, one must understand why this molecule works. The imidazo[4,5-b]pyridine core is a deaza-analogue of purine bases (adenine/guanine).

  • Primary Mechanism: Competitive inhibition of purine-dependent enzymes (e.g., DNA primase or specific bacterial kinases).

  • Secondary Mechanism (TB Specific): Disruption of mycolic acid biosynthesis pathways or interference with ATP-dependent efflux pumps, a known trait of nitrile-bearing heterocycles.

Pathway Visualization: Synthesis & Biological Interaction

The following diagram illustrates the synthesis of the scaffold and its theoretical interference with bacterial DNA replication.

G Sub1 2,3-Diaminopyridine Inter Amide Intermediate Sub1->Inter Condensation (160°C) Sub2 Ethyl Cyanoacetate Sub2->Inter Product 2-(3H-Imidazo[4,5-b] pyridin-2-yl)acetonitrile Inter->Product Cyclization (-H2O) Target1 Bacterial DNA Gyrase (ATP Binding Site) Product->Target1 Competitive Inhibition Target2 Purine Nucleoside Phosphorylase Product->Target2 Substrate Mimicry

Figure 1: Synthesis pathway from diamine precursors and subsequent biological targeting mechanisms.

Benchmarking Protocol: Self-Validating Experimental Design

The following protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines but is adapted for the specific solubility profile of the imidazopyridine scaffold.

Phase A: Preparation & Controls[2][3]
  • Solvent Control: Dissolve the test compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL). Final assay concentration of DMSO must be < 1% to prevent solvent toxicity.

  • Positive Controls:

    • Gram-Negative: Ciprofloxacin (Target MIC: 0.004–0.015 µg/mL for E. coli).

    • Gram-Positive: Vancomycin or Ampicillin.

    • Mycobacterial:[1][2] Rifampicin (Target MIC: 0.06–0.25 µg/mL).

  • Negative Control: Sterile Broth + DMSO (No antibiotic).

Phase B: Microbroth Dilution Workflow (Automatable)

This workflow ensures reproducibility and minimizes human error in reading MIC (Minimum Inhibitory Concentration) values.

Workflow Start Stock Preparation (10mg/mL in DMSO) Dilution Serial Dilution (96-well plate) Range: 512 -> 0.25 µg/mL Start->Dilution 1:2 Steps Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation 37°C, 18-24h (7 days for M. tuberculosis) Inoculation->Incubation Readout Readout: Visual Turbidity or Resazurin (Blue -> Pink) Incubation->Readout

Figure 2: Step-by-step microbroth dilution workflow for MIC determination.

Comparative Efficacy Data

The following data consolidates findings from structure-activity relationship (SAR) studies involving the imidazo[4,5-b]pyridine core. Note that while the acetonitrile derivative is a potent precursor, its direct activity is highly strain-dependent.

Table 1: Antibacterial Activity vs. Standards (MIC in µg/mL)
Bacterial StrainTest Compound (Acetonitrile)Ciprofloxacin (Standard)Ampicillin (Standard)Interpretation
S. aureus (Gram+)32 – 640.12 – 0.50.5 – 2.0Moderate Activity. The nitrile group provides some binding affinity, but lacks the potency of fluoroquinolones.
E. coli (Gram-)> 64 (Inactive)0.004 – 0.0152.0 – 8.0Low Efficacy. The compound struggles to penetrate the Gram-negative outer membrane without specific lipophilic side chains.
M. tuberculosis 6.25 – 12.5 0.12 – 0.5 (Rifampicin)N/AHigh Potential. The scaffold exhibits specific "tuberculostatic" properties, likely interfering with unique mycobacterial enzymes.

Key Insight: The 2-cyanomethyl derivative is not a broad-spectrum replacement for Ciprofloxacin. Its value lies in its anti-mycobacterial activity and its utility as a lead compound for synthesizing 2-substituted derivatives (e.g., thiosemicarbazides) which can lower MIC values to < 1 µg/mL.

Critical Analysis & Future Directions

Researchers utilizing 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile should focus on two optimization pathways:

  • Derivatization of the Nitrile Group:

    • Hydrolysis to amides or acids often reduces activity.

    • Conversion to thioamides or 1,2,4-triazoles significantly enhances DNA binding and membrane permeability, often improving MICs by 10-fold against S. aureus.

  • Synergy Testing:

    • Due to its putative mechanism (purine mimicry), this compound may show synergy with protein synthesis inhibitors (e.g., Tetracyclines).

Conclusion

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile is a specialized scaffold rather than a general-purpose antibiotic. Its benchmarking should not be judged solely against Ciprofloxacin on E. coli (where it will fail), but rather on its specific potency against Mycobacterium species and its "developability" into high-affinity kinase inhibitors.

References

  • Bukowski, L., & Janowiec, M. (1998). Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Pharmazie, 53(5), 373-376. (Cited via NIH/PubMed context).
  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 46-51. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Mallemula, V. R., et al. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Research on Chemical Intermediates. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

[1][2][3]

Executive Summary

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile is a nitrogen-rich heterocyclic building block commonly used in the synthesis of kinase inhibitors and antithrombotic agents (e.g., Anagrelide analogs).[1][2][3] While valuable in drug discovery, its structural duality—containing both an imidazopyridine core and a reactive acetonitrile side chain —presents specific disposal challenges.[3]

The Critical Risk: The presence of the nitrile moiety (-CN) requires strict segregation from acidic waste streams.[3] Contact with strong acids can hydrolyze the nitrile, potentially releasing hydrogen cyanide (HCN) gas, a rapid-acting asphyxiant. This guide outlines a self-validating disposal protocol to eliminate this risk.

Hazard Assessment & Classification

Before disposal, the compound must be characterized to determine the correct regulatory waste stream.

Physical & Chemical Properties Relevant to Disposal
PropertyCharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Must be disposed of in solid waste containers; do not dissolve solely for disposal.[1][2][3]
Functional Groups Nitrile (-CN), ImidazopyridineIncompatible with Acids. Potential for HCN evolution.[1][2][3]
Solubility DMSO, DMF, low water solubilityAqueous decontamination requires organic co-solvents.[1][2]
RCRA Classification Non-listed (typically), but exhibits Toxicity characteristics.[1][2]Treat as Hazardous Chemical Waste .[1][2][3] Do not drain dispose.[3][4][5]
Regulatory Waste Codes (USA/EPA Context)

While this specific molecule is not P-listed (acutely toxic) or U-listed by name, it should be managed under the "Derived-from" rule or characteristic hazards:

  • D003 (Reactivity): Potential applies if the waste can generate toxic gases (HCN) when mixed with acids.[3]

  • General Hazard: Toxic Organic Solid.[3]

Pre-Disposal Segregation Strategy

Trustworthiness Principle: The safety of the disposal chain relies on the generator (you) properly segregating the waste at the source.[3]

The "Golden Rule" of Nitrile Disposal

NEVER place 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile (or its mother liquors) into a container designated for "Acid Waste" or "Aqueous Acid."[1][2][3]

Waste Stream Decision Tree

The following logic ensures the compound is routed to the correct incineration path without cross-contamination.

WasteSegregationStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Filter Cake)StateCheck->Solid Dry SolidLiquidLiquid (Mother Liquor/Rinsate)StateCheck->Liquid SolutionSolidBinContainer A: Solid Hazardous Waste(Label: Organic Nitrile)Solid->SolidBin Double Bag & TagSolventCheckSolvent Composition?Liquid->SolventCheckAcidBinACID WASTE(DO NOT USE)Liquid->AcidBin PROHIBITEDHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(DMSO, DMF, MeOH)SolventCheck->NonHalogenatedHaloBinContainer B: Halogenated Organics(Segregated from Acid)Halogenated->HaloBinNonHaloBinContainer C: Non-Halogenated Organics(Segregated from Acid)NonHalogenated->NonHaloBin

Figure 1: Decision logic for segregating nitrile-bearing waste. Note the explicit prohibition of acid waste streams.

Disposal Protocols

Protocol A: Disposal of Solid Waste (Surplus Reagent)

Use this for expired stock or reaction byproducts.[2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[2][3]

  • Labeling: Affix a hazardous waste tag immediately.[3]

    • Constituents: Write "2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile".

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[3]

    • Special Note: Write "CONTAINS ORGANIC NITRILE - DO NOT MIX WITH ACID" in the comments section.

  • Transfer: Transfer solid using a disposable spatula.[3] Do not generate dust.[3][6]

  • Secondary Containment: If the primary container is glass, place it inside a secondary plastic bag (double containment) before placing it in the waste drum to prevent breakage.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Use this for HPLC waste or mother liquors containing the compound.[2]

  • pH Verification (Self-Validating Step):

    • Before adding waste to a carboy, dip a pH strip into the waste solution.[3]

    • Requirement: pH must be ≥ 7.[3]

    • Action: If acidic (pH < 7), neutralize carefully with Saturated Sodium Bicarbonate (

      
      ) until neutral or slightly basic.
      
  • Segregation: Pour into the appropriate "Organic Solvents" carboy (Halogenated or Non-Halogenated).

  • Log Entry: Record the volume and approximate concentration on the carboy's log sheet.

Spill Response & Decontamination

In the event of a spill, mechanical removal is preferred over chemical treatment to avoid creating complex reaction mixtures on the lab floor.

Decontamination Solution (Oxidative Hydrolysis)

For cleaning residues (not bulk spills), an oxidative solution breaks down the nitrile.

  • Recipe: 10% Sodium Hypochlorite (Bleach) + 1M Sodium Hydroxide (NaOH) (1:1 ratio).[3]

  • Mechanism:[3][7][8][9][10] Alkaline hydrolysis converts the nitrile to a carboxylate and ammonia/nitrogen, minimizing HCN risk.[3]

Spill Workflow

SpillResponseSpillSpill DetectedPPE1. Don PPE(Nitrile Gloves, Goggles,Lab Coat, N95/Respirator)Spill->PPEIsolate2. Isolate Area(Signage)PPE->IsolateDrySweep3. Dry Sweep/Absorb(Do NOT wet initially)Isolate->DrySweepBag4. Bag Waste(Label as Toxic)DrySweep->BagDecon5. Surface Decon(Bleach/NaOH Wash)Bag->DeconFinal6. Notify EHSDecon->Final

Figure 2: Step-by-step response for solid or liquid spills.[1][2][3]

Final Disposition

  • Method: High-Temperature Incineration.[3]

  • Justification: The imidazopyridine ring is thermally stable; standard wastewater treatment is insufficient.[3] Incineration at >1000°C ensures complete mineralization of the nitrogen heterocycle and destruction of the nitrile group.[3]

  • Shipping: Ensure the waste manifest lists "Organic Nitriles, Solid, Toxic, N.O.S."[1][2] if the specific CAS is not in the hauler's database.[3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][11]

  • U.S. Environmental Protection Agency (EPA). (2023).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2023).[3] Compound Summary: Imidazo[4,5-b]pyridine derivatives.[3][7][10][12] National Library of Medicine.[3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Hazard Communication Standard: Safety Data Sheets.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.